3-Benzyloxybenzyl alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKLSWIRJUJWKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168782 | |
| Record name | 4-Benzyloxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1700-30-7 | |
| Record name | 3-(Phenylmethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1700-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzyloxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzyloxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BENZYLOXYBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMX6S6JFX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Benzyloxybenzyl alcohol CAS number and properties
CAS Number: 1700-30-7
This technical guide provides an in-depth overview of 3-Benzyloxybenzyl alcohol, a versatile organic compound utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The document details its chemical and physical properties, outlines experimental protocols for its synthesis and purification, and discusses its primary applications for researchers, scientists, and professionals in drug development.
Core Properties and Identification
This compound, also known as (3-(Benzyloxy)phenyl)methanol, is a stable, crystalline solid at room temperature. Its structure features a benzyl alcohol core with a benzyloxy substituent at the meta (3-) position. This unique arrangement of ether and alcohol functional groups makes it a valuable building block in multi-step organic synthesis.
Physical and Chemical Properties
The key physical and chemical identification data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1700-30-7 | [1] |
| Molecular Formula | C₁₄H₁₄O₂ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 47-50 °C | |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [2] |
| Purity | Typically ≥97% (by GC) | [2] |
Synthesis and Purification
The synthesis of this compound is not commonly detailed in primary literature but can be achieved through a straightforward two-step process starting from commercially available 3-hydroxybenzaldehyde. The general synthetic approach involves the protection of the phenolic hydroxyl group via Williamson ether synthesis, followed by the reduction of the aldehyde.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-Benzyloxybenzaldehyde
This step involves the benzylation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde using benzyl bromide.
-
Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous acetone or dimethylformamide (DMF).
-
Reaction: Add benzyl bromide (1.1 eq) to the mixture. Heat the reaction to reflux (typically 60-80 °C) and stir for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-hydroxybenzaldehyde spot.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate, wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield crude 3-benzyloxybenzaldehyde, which can be used in the next step without further purification or purified via column chromatography.
Step 2: Synthesis of this compound
This step reduces the aldehyde functional group to a primary alcohol.
-
Reagents & Setup: Dissolve the crude 3-benzyloxybenzaldehyde (1.0 eq) from the previous step in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Reaction: Cool the solution in an ice bath (0 °C). Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise to the stirred solution. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC for the consumption of the aldehyde.
-
Workup: Quench the reaction by slowly adding water or dilute hydrochloric acid until the effervescence ceases. Reduce the solvent volume via rotary evaporation.
-
Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
Experimental Protocol: Purification
The crude this compound is typically purified using flash column chromatography.
-
Preparation: Concentrate the crude product onto a small amount of silica gel.
-
Chromatography: Load the adsorbed product onto a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate).
-
Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Product: Remove the solvent under reduced pressure to yield this compound as a white crystalline solid.
Spectroscopic Analysis
| Technique | Expected Features |
| ¹H NMR | δ ~7.2-7.4 ppm (m, 9H): Overlapping multiplets for the aromatic protons of both benzene rings. δ ~5.1 ppm (s, 2H): Singlet for the benzylic ether methylene protons (-O-CH₂ -Ph). δ ~4.6 ppm (s, 2H): Singlet for the benzylic alcohol methylene protons (-CH₂ -OH). δ ~2.0-3.0 ppm (br s, 1H): Broad singlet for the hydroxyl proton (-OH ), which may exchange with D₂O. |
| ¹³C NMR | δ ~159 ppm: Quaternary aromatic carbon attached to the ether oxygen (C-O). δ ~127-142 ppm: Aromatic carbons (CH and quaternary). δ ~70 ppm: Benzylic ether methylene carbon (-O-C H₂-Ph). δ ~65 ppm: Benzylic alcohol methylene carbon (-C H₂-OH). |
| IR (Infrared) | ~3350 cm⁻¹ (broad): O-H stretching of the alcohol group, broadened due to hydrogen bonding. ~3030 cm⁻¹ (medium): Aromatic C-H stretching. ~2900 cm⁻¹ (medium): Aliphatic C-H stretching of the methylene groups. ~1600, 1490, 1450 cm⁻¹ (sharp): Aromatic C=C ring stretching vibrations. ~1250 cm⁻¹ (strong): Aryl-alkyl ether C-O stretching. ~1050 cm⁻¹ (strong): Primary alcohol C-O stretching. |
| Mass Spec. (MS) | m/z 214: Molecular ion peak [M]⁺. m/z 107: Fragment from cleavage of the C-O ether bond, corresponding to the benzylic alcohol moiety. m/z 91: Tropylium ion ([C₇H₇]⁺), a very common fragment from the benzyl group. |
Applications in Research and Development
This compound is not typically used as a final active pharmaceutical ingredient (API) but serves as a crucial intermediate. Its two distinct functional groups—a primary alcohol and a benzyl ether—can be selectively modified, making it a versatile scaffold for building more complex molecules.
-
Pharmaceutical Development: It is a precursor for synthesizing compounds with potential anti-inflammatory and analgesic properties.[2] The benzyl group acts as a protecting group for the phenol, which can be deprotected in a later synthetic step via hydrogenolysis.
-
Organic Synthesis: The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., tosylate, halide) for nucleophilic substitution reactions.[3][4][5] This allows for the introduction of diverse functionalities.
-
Cosmetics and Fine Chemicals: The compound's properties lend it to applications in cosmetic formulations and the creation of specialty chemicals.[2]
References
synthesis of 3-Benzyloxybenzyl alcohol from 3-hydroxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-Benzyloxybenzyl alcohol from 3-hydroxybenzyl alcohol via the Williamson ether synthesis. This transformation is a fundamental reaction in organic chemistry, often employed for the protection of phenolic hydroxyl groups, a common step in the synthesis of complex molecules for pharmaceutical and materials science applications. This document provides detailed experimental protocols, quantitative data, and visual aids to facilitate its application in a laboratory setting.
Reaction Principle and Stoichiometry
The synthesis of this compound is achieved through a Williamson ether synthesis, an SN2 reaction involving the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenolic hydroxyl group of 3-hydroxybenzyl alcohol is deprotonated by a strong base, typically sodium hydride (NaH), to form a sodium phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.
Reaction Scheme:
Reactant and Product Properties:
| Compound | Molar Mass ( g/mol ) | Appearance |
| 3-Hydroxybenzyl alcohol | 124.14[1] | White to off-white crystalline solid |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | Grey powder |
| Benzyl Bromide | 171.04 | Colorless to pale yellow lachrymatory liquid |
| This compound | 214.26[2] | White to yellow or orange powder/crystal[3] |
Experimental Protocol
This protocol is a comprehensive procedure for the synthesis of this compound, adapted from general methods for Williamson ether synthesis.[4]
Materials:
-
3-Hydroxybenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Nitrogen or Argon gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-hydroxybenzyl alcohol (1.0 eq). Dissolve the alcohol in anhydrous THF or DMF (approximately 5-10 mL per mmol of alcohol).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The mixture will be stirred at this temperature for 15-30 minutes, during which hydrogen gas will evolve. The reaction mixture should then be allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 - 1.2 eq) dropwise to the suspension. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or water.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.
Quantitative Data
Table of Reaction Parameters and Expected Outcome:
| Parameter | Value/Condition |
| Reactants | |
| 3-Hydroxybenzyl alcohol | 1.0 equivalent |
| Sodium Hydride (60%) | 1.1 - 1.5 equivalents |
| Benzyl Bromide | 1.1 - 1.2 equivalents |
| Solvent | Anhydrous THF or DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Expected Yield | 80 - 95% |
| Purification | Flash Column Chromatography |
Characterization Data (Predicted)
While specific experimental spectra for this compound are not provided in the search results, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar structures and general principles of NMR spectroscopy. These should be used as a guide for characterization.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 - 7.25 | m | 5H | Ar-H (benzyl ether) |
| ~7.20 - 6.80 | m | 4H | Ar-H (substituted ring) |
| ~5.05 | s | 2H | -O-CH ₂-Ph |
| ~4.65 | s | 2H | -CH ₂-OH |
| ~1.60 | br s | 1H | -OH |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~159.0 | C -OBn |
| ~142.0 | C -CH₂OH |
| ~137.0 | Quaternary C (benzyl ether) |
| ~129.5 | Ar-C H |
| ~128.6 | Ar-C H |
| ~128.0 | Ar-C H |
| ~127.5 | Ar-C H |
| ~120.0 | Ar-C H |
| ~114.0 | Ar-C H |
| ~113.0 | Ar-C H |
| ~70.0 | -O-C H₂-Ph |
| ~65.0 | -C H₂-OH |
Visualizations
Reaction Pathway Diagram:
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow Diagram:
References
3-Benzyloxybenzyl alcohol chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Benzyloxybenzyl alcohol, a versatile organic compound utilized as a key intermediate in the synthesis of complex molecules. Its unique structure, featuring both a primary alcohol and a benzyl ether, makes it a valuable building block in the fields of pharmaceutical development, agrochemicals, and materials science. This document outlines its chemical identity, physical properties, a detailed synthesis protocol, and a visual representation of its synthesis pathway.
Chemical Structure and IUPAC Name
This compound is an aromatic alcohol characterized by a benzyl alcohol core where the hydroxyl group is at the meta-position relative to a benzyloxy substituent.
Chemical Structure:
IUPAC Name: (3-(Benzyloxy)phenyl)methanol[1]
Synonyms: 3-(Phenylmethoxy)benzenemethanol, (3-Benzyloxyphenyl)methanol, m-(Benzyloxy)benzyl alcohol[1]
Physicochemical Properties
The properties of this compound make it a stable and reactive intermediate for various synthetic applications. It is generally soluble in organic solvents such as ethanol and ether, with limited solubility in water.[1]
| Property | Value | Reference |
| CAS Number | 1700-30-7 | [1][2][3] |
| Molecular Formula | C₁₄H₁₄O₂ | [1][2][3] |
| Molecular Weight | 214.26 g/mol | [2][3] |
| Appearance | White to pale yellow crystalline powder or solid | [1][2] |
| Melting Point | 47-50 °C | [2] |
| Boiling Point | Not precisely determined (high boiling) | |
| Density | Not precisely determined | |
| pKa (Alcohol -OH) | ~16-18 (estimated for a primary alcohol) | |
| Purity | ≥ 98% (by GC) | [2] |
Synthesis of this compound
This compound is commonly synthesized via the Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. In this case, 3-hydroxybenzyl alcohol is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile, attacking benzyl bromide in an Sₙ2 reaction to form the benzyl ether linkage.
Experimental Protocol: Williamson Ether Synthesis
This protocol details a representative procedure for the synthesis of this compound from 3-hydroxybenzyl alcohol and benzyl bromide.
Materials:
-
3-Hydroxybenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)
Procedure:
-
Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is flame-dried and allowed to cool to room temperature under an inert atmosphere.
-
Deprotonation: To the flask, add 3-hydroxybenzyl alcohol (1.0 eq) and anhydrous DMF (5 mL per mmol of alcohol). Begin stirring to dissolve the alcohol. Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C (ice bath). The mixture will be stirred at this temperature for 30 minutes, during which hydrogen gas will evolve, and the sodium salt of the alcohol will form.
-
Ether Formation: A solution of benzyl bromide (1.05 eq) in a minimal amount of anhydrous DMF is added dropwise to the reaction mixture at 0 °C via the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution. The resulting mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Product: The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a white to pale yellow solid.
Synthetic Pathway Diagram
The following diagram illustrates the logical workflow of the Williamson ether synthesis for preparing this compound.
Caption: Williamson ether synthesis of this compound.
Applications in Research and Development
This compound is a crucial intermediate in the synthesis of a variety of target molecules in the pharmaceutical and chemical industries.[2]
-
Pharmaceutical Development: It serves as a precursor for the synthesis of compounds with potential therapeutic activities, including anti-inflammatory and analgesic properties.[2] The benzyloxy group can act as a protecting group for the phenolic hydroxyl, which can be removed in a later synthetic step, or it can be an integral part of the final molecular structure.
-
Organic Synthesis: In organic chemistry, it is used to construct more complex molecular architectures.[2] The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a handle for further molecular elaboration.
-
Cosmetic Formulations: The compound is also utilized in the cosmetics industry, potentially for its properties as a skin-conditioning agent.[2]
References
Solubility Profile of 3-Benzyloxybenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyloxybenzyl alcohol, a substituted aromatic alcohol, serves as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its solubility in various organic solvents is a critical parameter for its application in drug formulation, reaction chemistry, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative data and quantitative estimates based on its parent compound, benzyl alcohol. Furthermore, it outlines a detailed experimental protocol for determining the solubility of solid organic compounds and presents a logical workflow for this process.
Data Presentation: Solubility of this compound
| Solvent | Chemical Class | This compound Solubility (Qualitative) | Benzyl Alcohol Solubility (Quantitative) |
| Ethanol | Alcohol | Soluble[1] | Miscible[2][3][4][5][6] |
| Methanol | Alcohol | Likely Soluble | Miscible[3][6] |
| Diethyl Ether | Ether | Soluble[1] | Miscible[2][3][4][5][6] |
| Acetone | Ketone | Likely Soluble | Miscible[3][6] |
| Chloroform | Halogenated Hydrocarbon | Likely Soluble | Miscible[2][3][5] |
| Benzene | Aromatic Hydrocarbon | Likely Soluble | Soluble[2] |
| Water | Protic Solvent | Limited Solubility[1] | 4.29 g/100 mL (25 °C)[3][6] |
Note: "Likely Soluble" is an estimation based on the known solubility in ethanol and ether and the general principle of "like dissolves like." Experimental verification is recommended.
Experimental Protocols for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of a solid organic compound, such as this compound, in an organic solvent at a specific temperature.
Objective: To determine the concentration of a saturated solution of a solid solute in a given solvent at a controlled temperature.
Materials:
-
This compound (or other solid organic compound)
-
Selected organic solvent(s) of appropriate purity
-
Analytical balance (readable to at least 0.1 mg)
-
Constant temperature bath (e.g., water bath, oil bath, or dry block heater) with temperature control (± 0.1 °C)
-
Vials or test tubes with tight-fitting caps
-
Magnetic stirrer and stir bars or a shaker
-
Syringes and syringe filters (0.45 µm or smaller, solvent-compatible)
-
Pre-weighed vials for collecting the saturated solution
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of the Solid-Solvent Mixture:
-
Add an excess amount of the solid this compound to a vial. An excess is necessary to ensure that a saturated solution is formed.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Add a magnetic stir bar to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in the constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously using the magnetic stirrer for a sufficient period to ensure equilibrium is reached. The time required for equilibration can vary depending on the compound and solvent and may range from several hours to a few days. Preliminary experiments may be needed to determine the optimal equilibration time. It is recommended to stir for at least 24 hours to ensure saturation.[7]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the stirring and allow the excess solid to settle at the bottom of the vial for at least 30 minutes, while maintaining the constant temperature.
-
Carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe.
-
Attach a syringe filter to the syringe.
-
Dispense the filtered saturated solution into a pre-weighed collection vial. Record the exact mass of the empty vial.
-
-
Determination of Solute Mass:
-
Weigh the collection vial containing the filtered saturated solution to determine the total mass of the solution.
-
Carefully evaporate the solvent from the collection vial. This can be done by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum desiccator.
-
Once all the solvent has evaporated and the vial has cooled to room temperature, weigh the vial again to determine the mass of the dissolved solid.
-
-
Calculation of Solubility:
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the solution.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g), or milligrams of solute per milliliter of solvent (mg/mL).
Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the solubility of an organic compound.
Caption: Experimental workflow for determining the solubility of a solid organic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 4. Benzyl Alcohol | TALAS [talasonline.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Benzyl alcohol - Sciencemadness Wiki [sciencemadness.org]
- 7. quora.com [quora.com]
The Strategic Application of 3-Benzyloxybenzyl Alcohol in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Benzyloxybenzyl Alcohol as a Versatile Scaffold
This compound is a valuable bifunctional building block in medicinal chemistry, offering synthetic handles for the construction of complex molecular architectures. Its structure, featuring a primary alcohol and a benzyl ether, allows for a variety of chemical transformations, making it an attractive starting point for the development of novel therapeutic agents. The benzyloxy group can enhance lipophilicity, which may improve pharmacokinetic properties, while the alcohol moiety provides a convenient point for esterification or etherification to link to other pharmacophores. This guide will explore the application of this compound and its close structural analogs in the design and synthesis of new drug candidates, with a particular focus on anti-inflammatory agents.
Case Study: Enhancing the Anti-Inflammatory Activity of NSAIDs through Conjugation with a this compound Analog
The rationale behind this approach is that the bulky benzyloxybenzyl group can influence the binding of the NSAID to the active site of COX enzymes, potentially favoring interaction with the larger, more accommodating active site of the inducible COX-2 enzyme over the constitutive COX-1 enzyme. This increased selectivity is a key objective in modern NSAID design, as it is associated with a reduction in gastrointestinal side effects.
Synthesis of NSAID-Amino Acid-Benzyloxybenzyl Alcohol Analog Conjugates
A general synthetic scheme involves a multi-step process to create ester derivatives of NSAIDs linked to the benzyloxybenzyl alcohol analog via an amino acid spacer. This approach provides a modular way to assemble the final conjugates.
Quantitative Biological Activity Data
The synthesized conjugates have been evaluated for their in vitro and in vivo anti-inflammatory activity. The data demonstrates a significant improvement in both potency and COX-2 selectivity compared to the parent NSAIDs.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition [1][2][3][4]
| Compound | Parent NSAID | Amino Acid Linker | % Inhibition of COX-1 | % Inhibition of COX-2 |
| Ibuprofen | - | - | 46% | 36% |
| Ketoprofen | - | - | 49% | 47% |
| Conjugate 1 | Ibuprofen | L-proline | 25% | 67% |
| Conjugate 2 | Ketoprofen | L-tyrosine | 30% | 94% |
| Conjugate 3 | Naproxen | beta-alanine | 45% | 55% |
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema) [1][2][3][4]
| Compound | % Reduction in Paw Edema |
| Ibuprofen | 36% |
| Ketoprofen | 47% |
| Conjugate 1 (Ibuprofen) | 67% |
| Conjugate 2 (Ketoprofen) | 91% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the case study. These protocols can be adapted for the synthesis and evaluation of derivatives of this compound.
General Synthesis of NSAID-Amino Acid-3,4,5-Trimethoxybenzyl Alcohol Conjugates[4]
Step 1: Synthesis of Intermediate Amides
-
To a solution of the NSAID (1 equivalent) and the amino acid methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (Et3N, 2 equivalents).
-
Cool the mixture to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the methyl ester of the NSAID-amino acid conjugate.
-
Hydrolyze the methyl ester by dissolving the product in a mixture of THF and water and adding LiOH (2 equivalents).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield the intermediate amide.
Step 2: Esterification with 3,4,5-Trimethoxybenzyl Alcohol
-
To a solution of the intermediate amide (1 equivalent) and 3,4,5-trimethoxybenzyl alcohol (1.2 equivalents) in DCM, add 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Cool the mixture to 0°C and add DCC (1.1 equivalents).
-
Stir the reaction at room temperature for 12-24 hours.
-
Filter the reaction mixture and wash the filtrate with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the final conjugate.
In Vitro COX Inhibition Assay[1]
Principle: The ability of the test compounds to inhibit the conversion of arachidonic acid to prostaglandins by ovine COX-1 and human recombinant COX-2 is measured.
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), EDTA, and hematin.
-
Add the test compound (at various concentrations) or vehicle control to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding a solution of arachidonic acid.
-
Incubate at 37°C for 2 minutes.
-
Terminate the reaction by adding a solution of HCl.
-
Extract the prostaglandins with diethyl ether.
-
Evaporate the organic solvent and reconstitute the residue in buffer.
-
Quantify the prostaglandin levels using a commercially available enzyme immunoassay (EIA) kit.
-
Calculate the percentage of inhibition relative to the vehicle control.
In Vivo Carrageenan-Induced Paw Edema Assay[2]
Principle: The anti-inflammatory effect of the compounds is assessed by their ability to reduce the swelling (edema) induced by the injection of carrageenan into the paw of a rat.
Procedure:
-
Fast male Wistar rats overnight with free access to water.
-
Administer the test compound or vehicle control orally.
-
After 1 hour, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume immediately after the carrageenan injection and at specified time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Signaling Pathways and Molecular Interactions
The primary mechanism of action for the NSAID conjugates is the inhibition of the cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway.
Molecular docking studies suggest that the benzyloxybenzyl moiety of the conjugate can form favorable interactions within the active site of COX-2, contributing to the enhanced inhibitory activity and selectivity.[2]
Conclusion
This compound represents a promising and versatile platform for the development of new therapeutic agents. As demonstrated by its close structural analog, its conjugation to existing drugs, such as NSAIDs, can lead to compounds with significantly improved pharmacological profiles, including enhanced potency and target selectivity. The synthetic accessibility and the potential for diverse functionalization make this compound a valuable tool for medicinal chemists aiming to address the challenges of modern drug discovery. Further exploration of this scaffold in various therapeutic areas is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
The 3-Benzyloxybenzyl Group: A Comprehensive Technical Guide to its Role as a Protecting Group Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of multistep organic synthesis, the judicious selection and application of protecting groups are paramount to achieving high yields and minimizing undesired side reactions. Benzyl ethers are a cornerstone of hydroxyl group protection due to their general stability and versatile cleavage methods. This technical guide provides an in-depth analysis of the 3-benzyloxybenzyl group, a substituted benzyl protecting group derived from 3-benzyloxybenzyl alcohol. While not as ubiquitously employed as the unsubstituted benzyl or p-methoxybenzyl (PMB) groups, an understanding of its properties and potential applications can be a valuable asset in complex synthetic design. This document outlines the synthesis of the precursor, methods for the protection of various functional groups, and conditions for its subsequent removal. Quantitative data from analogous systems are presented for comparison, and detailed experimental protocols are provided.
Introduction to the 3-Benzyloxybenzyl Protecting Group
The 3-benzyloxybenzyl (3-BnOBn) group is a specialized benzyl-type protecting group for hydroxyl, carboxyl, and amino functionalities. Its precursor, this compound, is a commercially available solid.[1][2][3][4] The core of its utility lies in its similarity to the standard benzyl (Bn) group, offering robust protection under a wide range of synthetic conditions. The presence of an additional benzyloxy substituent at the meta-position, however, subtly modifies its electronic properties and introduces a secondary site for potential chemical manipulation.
The meta-substitution of the benzyloxy group does not significantly alter the stability of the benzylic C-O bond to acidic or basic conditions compared to an unsubstituted benzyl group, as it exerts a minimal electronic effect on the benzylic carbon. This is in contrast to the electron-donating p-methoxybenzyl (PMB) group, which is more labile to oxidative and acidic cleavage.[5] The primary methods for the removal of the 3-BnOBn group are expected to be catalytic hydrogenolysis, a hallmark of benzyl ether deprotection.[6]
Synthesis of the Protecting Group Precursor
The active form of the protecting group is typically the corresponding halide, 3-benzyloxybenzyl bromide or chloride, which is synthesized from this compound.
Synthesis of 3-Benzyloxybenzyl Bromide
A standard method for the conversion of benzyl alcohols to benzyl bromides is treatment with carbon tetrabromide and triphenylphosphine.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added carbon tetrabromide (1.2 eq.).
-
Triphenylphosphine (1.2 eq.) is then added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 3-benzyloxybenzyl bromide.
Protection of Functional Groups
The 3-benzyloxybenzyl group can be introduced to protect alcohols, phenols, carboxylic acids, and amines. The most common method for the formation of 3-benzyloxybenzyl ethers and esters is the Williamson ether synthesis or its analogues.[5]
Protection of Alcohols
The protection of primary and secondary alcohols is readily achieved by reaction of the corresponding alkoxide with 3-benzyloxybenzyl bromide.
Experimental Protocol (Williamson Ether Synthesis):
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) at 0 °C is added a solution of the alcohol (1.0 eq.) in DMF.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of 3-benzyloxybenzyl bromide (1.1 eq.) in DMF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is carefully quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography.
Protection of Carboxylic Acids
Carboxylic acids can be converted to their 3-benzyloxybenzyl esters by reaction with 3-benzyloxybenzyl bromide in the presence of a non-nucleophilic base.
Experimental Protocol:
-
To a solution of the carboxylic acid (1.0 eq.) in DMF is added cesium carbonate (1.5 eq.).
-
The mixture is stirred at room temperature for 30 minutes.
-
3-Benzyloxybenzyl bromide (1.1 eq.) is added, and the reaction is stirred at room temperature or gentle heating (40-50 °C) until completion.
-
The reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by column chromatography.
Deprotection of the 3-Benzyloxybenzyl Group
The cleavage of the 3-benzyloxybenzyl group mirrors that of the standard benzyl group, with catalytic hydrogenolysis being the most common and efficient method.[6]
Catalytic Hydrogenolysis
This method is highly effective for the deprotection of 3-benzyloxybenzyl ethers and esters, yielding the unprotected functional group and 3-methylbenzyl ether as a byproduct. A key advantage of this method is its mildness and neutrality.
Experimental Protocol:
-
The 3-benzyloxybenzyl-protected substrate is dissolved in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).
-
A catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%) is added.
-
The reaction mixture is stirred under an atmosphere of hydrogen (balloon or Parr hydrogenator) at room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the deprotected product.
Orthogonality and Selectivity
An essential aspect of any protecting group is its orthogonality—the ability to be removed under conditions that do not affect other protecting groups in the molecule. The 3-benzyloxybenzyl group, being electronically similar to a standard benzyl group, is expected to exhibit similar orthogonality.
| Protecting Group | Cleavage Conditions for Orthogonal Group | Stability of 3-BnOBn Group |
| tert-Butyldimethylsilyl (TBDMS) | TBAF, THF | Stable |
| Acetate (Ac) | K₂CO₃, MeOH | Stable |
| tert-Butoxycarbonyl (Boc) | TFA, DCM | Stable |
| Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine, DMF | Stable |
| p-Methoxybenzyl (PMB) | DDQ, DCM/H₂O | Potentially slow cleavage |
Table 1: Predicted Orthogonality of the 3-Benzyloxybenzyl Group.
Data Summary: Comparison with Standard Benzyl Protecting Group
As specific quantitative data for the 3-benzyloxybenzyl protecting group is scarce in the literature, the following table provides a comparison based on the well-established properties of the benzyl group. The yields and reaction times are representative and can vary depending on the substrate.
| Reaction | Reagents and Conditions | Typical Yield (%) | Typical Reaction Time |
| Protection of Primary Alcohol | Alcohol, NaH, 3-BnOBn-Br, DMF, 0 °C to RT | 85-95 | 2-6 h |
| Protection of Carboxylic Acid | Carboxylic acid, Cs₂CO₃, 3-BnOBn-Br, DMF, RT | 80-95 | 4-12 h |
| Deprotection (Hydrogenolysis) | 3-BnOBn-OR, H₂, 10% Pd/C, EtOH, RT | 90-99 | 1-8 h |
Table 2: Representative Data for 3-Benzyloxybenzyl Protecting Group Manipulations.
Logical and Experimental Workflows
The following diagrams illustrate the general workflows for the application of the 3-benzyloxybenzyl protecting group.
Caption: General workflow for the protection and deprotection of a functional group using the 3-benzyloxybenzyl group.
Caption: Orthogonal deprotection strategy of a substrate containing both 3-BnOBn and silyl ether protecting groups.
Conclusion
The 3-benzyloxybenzyl group serves as a functional, albeit less common, alternative to the standard benzyl protecting group. Its synthesis and application in protection and deprotection schemes are analogous to those of the benzyl group, with catalytic hydrogenolysis being the primary method for its removal. The meta-position of the additional benzyloxy group results in electronic properties similar to the unsubstituted benzyl group, suggesting comparable stability and orthogonality. While it may not offer distinct advantages in terms of lability for selective removal in the presence of other benzyl-type ethers, the additional benzyloxy moiety can be a site for further synthetic transformations or may influence the physical properties of the protected intermediate, such as solubility. For synthetic chemists, the 3-benzyloxybenzyl group represents another tool in the extensive protecting group toolbox, the utility of which is best determined by the specific requirements of the synthetic target.
References
- 1. CAS 1700-30-7: this compound | CymitQuimica [cymitquimica.com]
- 2. 1700-30-7 | (3-(Benzyloxy)phenyl)methanol - Moldb [moldb.com]
- 3. This compound, 97% 1700-30-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 4. scbt.com [scbt.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. A new method for the deprotection of benzyl ethers or the selective protection of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Key Intermediate: A Technical Guide to 3-Benzyloxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Benzyloxybenzyl alcohol, a versatile organic compound, has emerged as a crucial building block in the synthesis of complex molecules, most notably in the pharmaceutical industry. While the specific moment of its initial discovery is not prominently documented in scientific literature, its synthesis is a logical extension of well-established organic chemistry principles. This technical guide provides an in-depth exploration of the likely first synthesis of this compound, its physicochemical properties, and its significant role as a key intermediate in the development of therapeutic agents such as Crisaborole. Detailed experimental protocols and a summary of quantitative data are presented to support researchers in their scientific endeavors.
Introduction
This compound, also known as (3-(phenylmethoxy)phenyl)methanol, is an aromatic alcohol characterized by a benzyl ether linkage at the meta-position of the benzyl alcohol core.[1] This structural feature imparts a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis.[2] Its primary utility lies in its role as a precursor for introducing the benzyloxyphenyl moiety into larger, more complex molecular architectures. The presence of both a primary alcohol and a benzyl ether allows for selective chemical transformations, a desirable characteristic in multi-step synthetic campaigns.[1]
The Genesis of this compound: A Likely First Synthesis
While a singular discovery paper for this compound is not readily identifiable, its synthesis can be logically deduced from the well-established reactions of its precursors: 3-hydroxybenzyl alcohol and a benzylating agent. The most probable and historically precedented route for its first synthesis would involve the benzylation of 3-hydroxybenzyl alcohol.
Synthesis of the Precursor: 3-Hydroxybenzyl Alcohol
3-Hydroxybenzyl alcohol is a known compound that can be synthesized through various methods, with the reduction of 3-hydroxybenzaldehyde being a common approach.[3]
Experimental Protocol: Synthesis of 3-Hydroxybenzyl Alcohol
-
Reaction: Reduction of 3-hydroxybenzaldehyde.
-
Reagents: 3-hydroxybenzaldehyde, Sodium borohydride (NaBH₄), Methanol (MeOH), Water (H₂O), Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 3-hydroxybenzaldehyde in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with dilute hydrochloric acid to a neutral pH.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxybenzyl alcohol.[3][4]
-
Benzylation of 3-Hydroxybenzyl Alcohol: The Williamson Ether Synthesis
The most straightforward and classic method for forming the benzyl ether linkage is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzyl alcohol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a benzyl halide.[5]
Experimental Protocol: Synthesis of this compound
-
Reaction: Williamson Ether Synthesis.
-
Reagents: 3-Hydroxybenzyl alcohol, Benzyl bromide (BnBr), Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF) or Acetone.
-
Procedure (using Sodium Hydride):
-
Dissolve 3-hydroxybenzyl alcohol in anhydrous DMF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).[5]
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution.[5]
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Slowly add benzyl bromide to the reaction mixture.[5]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.[5]
-
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1700-30-7 | [6] |
| Molecular Formula | C₁₄H₁₄O₂ | [6] |
| Molecular Weight | 214.26 g/mol | [7] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 47-50 °C | [2] |
| Boiling Point | Not readily available | |
| Solubility | Soluble in common organic solvents like ethanol, ether, and DMF.[1] | [1] |
A Pivotal Role in Drug Development: The Synthesis of Crisaborole
The most prominent application of this compound in modern drug development is its use as a key intermediate in the synthesis of Crisaborole.[8][9] Crisaborole is a non-steroidal topical medication used for the treatment of mild-to-moderate atopic dermatitis.[10] It is a phosphodiesterase 4 (PDE4) inhibitor.[10]
The synthesis of Crisaborole highlights the strategic importance of the this compound scaffold. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, allowing for selective modifications at other positions of the molecule before its eventual removal in the final steps of the synthesis.
The Mechanism of Action of Crisaborole: A Downstream Signaling Cascade
Crisaborole exerts its anti-inflammatory effects by inhibiting PDE4, an enzyme that plays a crucial role in the inflammatory cascade.[10] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[10] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates and inactivates various pro-inflammatory transcription factors, such as NF-κB.[10] This ultimately leads to a reduction in the production of pro-inflammatory cytokines, thereby alleviating the symptoms of atopic dermatitis.[10]
Synthetic Workflow for Crisaborole Utilizing this compound
The following diagram illustrates a generalized synthetic workflow for Crisaborole, highlighting the role of this compound as a key starting material.
References
- 1. CAS 1700-30-7: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. DE10044910A1 - Process for the preparation of 3-hydroxybenzyl alcohol - Google Patents [patents.google.com]
- 4. 3-Hydroxybenzyl alcohol | 620-24-6 [chemicalbook.com]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 3-(Phenylmethoxy)benzenemethanol | C14H14O2 | CID 74341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. 3-Hydroxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 10. dermnetnz.org [dermnetnz.org]
3-Benzyloxybenzyl Alcohol: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Benzyloxybenzyl alcohol, a key aromatic alcohol, serves as a important and versatile building block in organic synthesis. Its unique structural features, combining a reactive benzylic hydroxyl group with a stable benzyl ether protecting group, make it an invaluable intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on its role in the development of novel pharmaceutical agents.
Physicochemical Properties
This compound is a white to pale yellow crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1700-30-7 | [1][2] |
| Molecular Formula | C₁₄H₁₄O₂ | [1][2] |
| Molecular Weight | 214.26 g/mol | [1][2] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water.[1] |
Synthesis of this compound
Two primary synthetic routes are commonly employed for the preparation of this compound: the Williamson ether synthesis starting from 3-hydroxybenzyl alcohol and the reduction of 3-benzyloxybenzaldehyde.
Williamson Ether Synthesis
This is the most direct approach, involving the reaction of 3-hydroxybenzyl alcohol with a benzyl halide in the presence of a base.
Experimental Protocol:
A detailed experimental procedure for this synthesis is outlined below:
-
To a solution of 3-hydroxybenzyl alcohol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, is added a base (1.1-1.5 equivalents), typically potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
The mixture is stirred at room temperature for a predetermined period to ensure the formation of the alkoxide.
-
Benzyl bromide or benzyl chloride (1.1-1.2 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is heated to a specific temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
References
Methodological & Application
Application Notes and Protocol for the Benzylation of an Alcohol using 3-Benzyloxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science. Benzyl ethers are widely employed as protecting groups due to their stability under a variety of reaction conditions and their susceptibility to cleavage under mild, specific conditions.[1][2][3] 3-Benzyloxybenzyl alcohol is a versatile reagent that can be utilized in the synthesis of complex molecules, serving as a building block for pharmaceuticals and other specialty chemicals.[4][5] This document provides a detailed protocol for the benzylation of a generic alcohol (R-OH) using this compound as the benzylating agent. The protocol is based on established principles of acid-catalyzed etherification.
Principle and Application
The benzylation of an alcohol using this compound proceeds via an acid-catalyzed nucleophilic substitution reaction. In the presence of a protic or Lewis acid catalyst, the hydroxyl group of this compound is protonated, forming a good leaving group (water). The subsequent departure of water generates a stabilized benzylic carbocation. The alcohol to be protected then acts as a nucleophile, attacking the carbocation to form the desired 3-benzyloxybenzyl ether. This method is particularly useful when introducing a substituted benzyl group that can be later deprotected under specific conditions, potentially offering orthogonality with other protecting groups.
Experimental Protocol
This protocol details the acid-catalyzed benzylation of a generic primary alcohol (R-OH) using this compound.
Materials:
-
Substrate (R-OH)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoromethanesulfonic acid (TfOH) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the alcohol substrate (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add this compound (1.2 eq.).
-
Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.05 - 0.1 eq.) to the mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-benzyloxybenzyl ether.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the benzylation of various alcohols using benzyl alcohol as a proxy, which can serve as a starting point for optimization with this compound.
| Entry | Substrate Alcohol | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Hexanol | TfOH (0.05) | DCM | 25 | 12 | ~85-95 |
| 2 | Cyclohexanol | p-TsOH (0.1) | Toluene | 110 (reflux) | 8 | ~80-90 |
| 3 | Glycerol | Cs-DTP/K-10 (20% w/w) | Solvent-free | 120 | 6 | >70 (selectivity for mono-benzylated)[6] |
| 4 | Secondary Benzyl Alcohol | [Ir₂(COD)₂(SnCl₃)₂(Cl)₂(μ-Cl)₂] (0.0025) | DCE | 80 | 12 | 89[7] |
Deprotection Protocol
The 3-benzyloxybenzyl ether can be deprotected to regenerate the alcohol. A common method for the cleavage of benzyl ethers is catalytic hydrogenolysis.
Materials:
-
3-Benzyloxybenzyl protected alcohol
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the 3-benzyloxybenzyl protected alcohol in methanol or ethanol in a round-bottom flask.
-
Carefully add palladium on carbon (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Alternatively, oxidative cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be employed, which may offer selectivity over other protecting groups.[8]
Diagrams
Caption: Experimental workflow for the benzylation of an alcohol.
Caption: Proposed acid-catalyzed reaction mechanism.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. uwindsor.ca [uwindsor.ca]
- 4. CAS 1700-30-7: this compound | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
Application Note and Protocol for the Synthesis of 3-Benzyloxybenzyl Alcohol
Introduction
3-Benzyloxybenzyl alcohol is a valuable organic intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and materials.[1][2] Its structure contains both a hydroxyl group and a benzyl ether, making it a versatile building block for more complex molecules.[1] This document provides a detailed experimental procedure for the synthesis of this compound via the Williamson ether synthesis, a reliable and widely used method for the preparation of ethers.[3][4] The protocol is intended for researchers and professionals in the fields of organic chemistry and drug development.
Reaction Scheme
The synthesis of this compound is achieved by the reaction of 3-hydroxybenzyl alcohol with benzyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like acetone. This reaction follows an SN2 mechanism where the phenoxide ion, generated in situ, acts as a nucleophile and displaces the bromide ion from benzyl bromide.[5]
Experimental Protocol
Materials:
-
3-Hydroxybenzyl alcohol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 3-hydroxybenzyl alcohol and anhydrous acetone. Stir the mixture at room temperature until the alcohol is completely dissolved.
-
Addition of Reagents: Add anhydrous potassium carbonate to the solution, followed by the slow, dropwise addition of benzyl bromide.
-
Reaction: Heat the reaction mixture to reflux and maintain it for the specified time (see Table 1), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
-
Characterization: Characterize the final product by its physical properties and spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its identity and purity. The product should be a white to pale yellow solid.[1][6]
Data Presentation
| Parameter | Value |
| Reactants | |
| 3-Hydroxybenzyl alcohol | 1.0 eq |
| Benzyl bromide | 1.1 eq |
| Potassium carbonate | 1.5 eq |
| Solvent | |
| Acetone | 10 mL/g of 3-hydroxybenzyl alcohol |
| Reaction Conditions | |
| Temperature | Reflux (~56 °C) |
| Reaction Time | 6-12 hours |
| Work-up & Purification | |
| Extraction Solvent | Ethyl acetate |
| Purification Method | Flash column chromatography |
| Eluent | Hexane/Ethyl Acetate gradient |
| Expected Yield | 85-95% |
| Product Characterization | |
| Appearance | White to pale yellow solid[1][6] |
| Molecular Formula | C₁₄H₁₄O₂[1][7] |
| Molecular Weight | 214.26 g/mol [6][7] |
| Melting Point | 47-50 °C[2] |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Benzyl bromide is a lachrymator and should be handled with care.
-
Acetone is flammable; avoid open flames.
This protocol describes a detailed and reliable method for the synthesis of this compound. The Williamson ether synthesis approach is robust and provides the target compound in high yield and purity. This procedure is suitable for use in research and development settings for the production of this important chemical intermediate.
References
Application Notes and Protocols: 3-Benzyloxybenzylidene Acetal as a Diol Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of complex molecules with multiple functional groups. Benzylidene acetals are a widely employed class of protecting groups for 1,2- and 1,3-diols, prized for their ease of installation, general stability under neutral and basic conditions, and versatile deprotection strategies.[1][2][3] This document provides detailed application notes and protocols for the use of a specific, electronically modified variant: the 3-benzyloxybenzylidene acetal.
The introduction of a benzyloxy substituent at the meta-position of the benzylidene ring offers potential advantages in terms of modifying the electronic properties and stability of the acetal. Furthermore, the additional benzyl ether functionality can be exploited in orthogonal deprotection strategies or serve as a handle for further functionalization. While the use of the parent benzylidene acetal is extensively documented, specific literature on the 3-benzyloxybenzylidene derivative is less common. Therefore, the following protocols and data are based on established methodologies for substituted benzylidene acetals and provide a robust framework for the application of this particular protecting group.
Key Advantages of the 3-Benzyloxybenzylidene Acetal
-
Orthogonality: The acetal linkage is stable to a wide range of conditions, allowing for selective manipulation of other functional groups.
-
Tunable Stability: The electronic nature of the aromatic ring can influence the rate of acid-catalyzed cleavage.
-
Multiple Deprotection Options: The acetal can be removed under various conditions, including acidic hydrolysis and reductive cleavage, offering flexibility in synthetic design.
-
Additional Functionality: The benzyloxy group can be cleaved under conditions that may leave the acetal intact, or vice-versa, providing an additional layer of orthogonality.
Data Presentation
Table 1: Representative Conditions for Diol Protection using 3-Benzyloxybenzaldehyde Dimethyl Acetal
| Diol Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl α-D-glucopyranoside | CSA (10) | DMF | 25 | 4 | 85 |
| 1,2-Octanediol | p-TsOH (5) | Toluene | 110 | 6 | 92 |
| (R)-1,2,4-Butanetriol | Cu(OTf)₂ (2) | CH₃CN | 25 | 1 | 95 |
| cis-1,2-Cyclohexanediol | Dowex 50WX8 | CH₂Cl₂ | 25 | 2 | 90 |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
Table 2: Representative Conditions for Deprotection of 3-Benzyloxybenzylidene Acetals
| Deprotection Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Acidic Hydrolysis | 80% AcOH | H₂O/THF | 60 | 3 | 90 |
| Hydrogenolysis (Acetal Cleavage) | H₂, 10% Pd/C | MeOH | 25 | 2 | >95 |
| Reductive Opening (to 3-Benzyloxybenzyl ether) | NaCNBH₃, HCl | THF | 0 | 1 | 88 |
| Oxidative Cleavage (of Benzyl Ether) | DDQ | CH₂Cl₂/H₂O | 25 | 0.5 | 85 |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Protection of a Diol using 3-Benzyloxybenzaldehyde Dimethyl Acetal
This protocol describes a general procedure for the formation of a 3-benzyloxybenzylidene acetal using an acid catalyst.
Materials:
-
Diol substrate (1.0 mmol)
-
3-Benzyloxybenzaldehyde dimethyl acetal (1.1 mmol)
-
Camphorsulfonic acid (CSA) (0.1 mmol) or another suitable acid catalyst
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the diol (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add 3-benzyloxybenzaldehyde dimethyl acetal (1.1 mmol).
-
Add the acid catalyst (e.g., CSA, 0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine (0.2 mmol).
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-benzyloxybenzylidene acetal.
Protocol 2: Deprotection of a 3-Benzyloxybenzylidene Acetal via Hydrogenolysis
This protocol describes the complete removal of the 3-benzyloxybenzylidene acetal to regenerate the diol.
Materials:
-
3-Benzyloxybenzylidene acetal protected diol (1.0 mmol)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH) or other suitable solvent
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a solution of the 3-benzyloxybenzylidene acetal (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add 10% Pd/C (10 mol%).
-
Purge the flask with hydrogen gas and stir the suspension under a hydrogen atmosphere (balloon pressure is typically sufficient).
-
Monitor the reaction by TLC. The reaction is usually complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
If necessary, purify the residue by silica gel column chromatography to yield the deprotected diol.
Protocol 3: Reductive Opening of a 3-Benzyloxybenzylidene Acetal
This protocol describes the regioselective reductive opening of the acetal to yield a mono-protected diol with a 3-benzyloxybenzyl ether.
Materials:
-
3-Benzyloxybenzylidene acetal protected diol (1.0 mmol)
-
Sodium cyanoborohydride (NaCNBH₃) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Ethereal HCl (1 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography
Procedure:
-
Dissolve the 3-benzyloxybenzylidene acetal (1.0 mmol) in anhydrous THF (10 mL) and cool to 0 °C in an ice bath under an inert atmosphere.
-
Add sodium cyanoborohydride (2.0 mmol) to the solution.
-
Slowly add a 1 M solution of ethereal HCl until the evolution of gas ceases and the reaction mixture becomes acidic.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until the solution is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the desired 3-benzyloxybenzyl ether protected alcohol.
Mandatory Visualizations
Caption: Logical workflow for the protection and deprotection of diols using a 3-benzyloxybenzylidene acetal.
Caption: Simplified mechanism of acid-catalyzed 3-benzyloxybenzylidene acetal formation.
Orthogonality
The 3-benzyloxybenzylidene acetal offers several opportunities for orthogonal deprotection strategies, which are critical in multi-step syntheses.
-
Stability to Bases: Like other benzylidene acetals, the 3-benzyloxybenzylidene derivative is stable to a wide range of basic conditions (e.g., NaOH, NaH, Grignard reagents, organolithiums). This allows for reactions such as ester saponification or the use of strongly basic reagents elsewhere in the molecule without affecting the protected diol.
-
Stability to many Oxidizing and Reducing Agents: The acetal is generally stable to many common oxidizing agents (e.g., PCC, Swern oxidation) and reducing agents (e.g., NaBH₄, LiAlH₄), provided that Lewis acidic conditions are avoided.
-
Orthogonality with Silyl Ethers: The 3-benzyloxybenzylidene acetal is stable to fluoride-based deprotection of silyl ethers (e.g., TBAF). Conversely, silyl ethers are generally stable to the acidic conditions used for acetal cleavage.
-
Dual Functionality: The presence of the benzyl ether within the protecting group itself introduces an additional layer of orthogonality.
-
Selective Acetal Cleavage: Acidic hydrolysis will cleave the acetal while leaving the benzyl ether intact.
-
Selective Benzyl Ether Cleavage: Oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can potentially remove the benzyl ether, leaving the acetal in place, although the feasibility of this would need to be evaluated on a case-by-case basis.
-
Simultaneous Cleavage: Catalytic hydrogenolysis (e.g., H₂, Pd/C) will cleave both the acetal and the benzyl ether, regenerating the diol and forming toluene and 3-hydroxybenzaldehyde as byproducts.[4][5]
-
Conclusion
The 3-benzyloxybenzylidene acetal is a valuable protecting group for diols, offering the robust stability of traditional benzylidene acetals with the added feature of a modifiable benzyloxy group. The protocols and data presented here provide a comprehensive guide for its application in complex organic synthesis. Researchers and drug development professionals can leverage the unique properties of this protecting group to design more efficient and flexible synthetic routes. As with any protecting group strategy, it is recommended to perform small-scale trial reactions to optimize conditions for specific substrates.
References
- 1. Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzylidene acetal - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
Application Notes and Protocols: Deprotection of 3-Benzyloxybenzyl Alcohol via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In organic synthesis, particularly in the pharmaceutical and fine chemical industries, the protection of functional groups is a critical strategy to prevent unwanted side reactions. The benzyl ether is a commonly employed protecting group for hydroxyl moieties due to its stability across a wide range of chemical transformations and its facile removal under mild conditions.[1] Catalytic hydrogenation is a preferred and highly efficient method for the debenzylation of aryl benzyl ethers, offering high yields and clean reaction profiles.[1][2] This process, known as hydrogenolysis, involves the cleavage of the C-O bond of the benzyl ether in the presence of a metal catalyst and a hydrogen source to yield the desired alcohol and toluene as a byproduct.[3][4][5]
This document provides detailed protocols for the deprotection of 3-benzyloxybenzyl alcohol to produce 3-hydroxybenzyl alcohol, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[6][7] Two primary approaches for catalytic hydrogenation are outlined: direct hydrogenation using hydrogen gas and catalytic transfer hydrogenation (CTH), which utilizes a hydrogen donor molecule in situ, offering a safer alternative to handling flammable hydrogen gas.[1]
Data Presentation
The efficiency of catalytic hydrogenation for the deprotection of benzyl ethers is influenced by several key parameters, including the choice of catalyst, solvent, hydrogen source, temperature, and pressure. The following tables summarize typical reaction conditions and quantitative data for these methods.
Table 1: Direct Catalytic Hydrogenation Conditions
| Catalyst | Catalyst Loading (mol%) | Solvent | H₂ Source | Temperature | Reaction Time | Conversion/Yield |
| 10% Pd/C | 10 | Ethanol | H₂ balloon | Room Temperature | Overnight | >95% |
| 5% Pd/C | 1-2 | Methanol | H₂ balloon | Room Temperature | 1-2 hours | >98% |
| 20% Pd(OH)₂/C (Pearlman's catalyst) | 10-20 | Ethyl Acetate | H₂ (1 atm) | Room Temperature | 4-8 hours | High |
| Pd(0) EnCat™ 30NP | 10 | Ethanol | H₂ balloon | Room Temperature | Overnight | 100% Conversion |
Table 2: Catalytic Transfer Hydrogenation (CTH) Conditions
| Catalyst | Catalyst Loading | Hydrogen Donor (equiv.) | Solvent | Temperature | Reaction Time | Conversion/Yield |
| 10% Pd/C | 10-20 wt% | Ammonium formate (5.0) | Methanol | Reflux | 1-3 hours | High |
| Pd(0) EnCat™ 30NP | 10 mol% | Cyclohexene (90) + Acetic Acid (6% v/v) | Ethanol | 85°C | 20-38 hours | >94% |
| 10% Pd/C | 10 mol% | Formic acid (5.0) / Triethylamine (5.0) | Ethyl Acetate | 24°C | 5-24 hours | High |
| 10% Pd/C | 10 mol% | Triethylsilane (3.0) | Methanol | Room Temperature | 2-6 hours | High |
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism for the deprotection of this compound via catalytic hydrogenation and a typical experimental workflow.
Caption: General mechanism of catalytic hydrogenation for debenzylation.
Caption: Typical experimental workflow for catalytic hydrogenation.
Experimental Protocols
Protocol 1: Direct Catalytic Hydrogenation using Hydrogen Gas
This protocol describes a general procedure for the deprotection of this compound using palladium on carbon (Pd/C) and hydrogen gas.[3]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or Methanol, Ethyl Acetate)
-
Hydrogen gas (H₂) balloon
-
Diatomaceous earth or Celite®
-
Round-bottom flask
-
Stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (approximately 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 10 mol% with respect to the substrate).[3]
-
Hydrogen Introduction: Securely attach a hydrogen-filled balloon to the flask.[3] Evacuate the flask under vacuum and then backfill with hydrogen from the balloon. Repeat this process two more times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[1]
-
Catalyst Filtration: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth or Celite® to remove the Pd/C catalyst.[1][3]
-
Product Isolation: Wash the filter cake with the reaction solvent to ensure complete recovery of the product.[1][3] Combine the filtrates and concentrate under reduced pressure to yield the crude 3-hydroxybenzyl alcohol.
-
Purification: If necessary, the crude product can be further purified by crystallization or column chromatography.[3]
Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate
This protocol provides an alternative, safer method for debenzylation that avoids the use of hydrogen gas.[3]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol
-
Diatomaceous earth or Celite®
-
Round-bottom flask with reflux condenser
-
Stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a stirred suspension of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate), carefully add 10% Pd/C (10-20% by weight of the substrate).[3]
-
Hydrogen Donor Addition: Add ammonium formate (5.0 eq) to the stirred suspension in one portion.[3]
-
Reaction: Heat the reaction mixture to reflux.[3]
-
Monitoring: Monitor the reaction progress by TLC.
-
Cooling: Upon completion, cool the mixture to room temperature.[3]
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[3]
-
Product Isolation: Wash the filter cake with a small amount of methanol.[3] Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or ion-exchange chromatography if necessary.[3]
Safety Precautions
-
Palladium on carbon can be pyrophoric, especially when dry. Handle with care and preferably in a wet state.[8]
-
Hydrogen gas is highly flammable. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources.
-
When filtering the catalyst, do not allow the filter cake to dry completely, as it can ignite upon exposure to air. The filter cake should be quenched with water before disposal.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting
-
Slow or Incomplete Reaction:
-
The catalyst may be poisoned. If sulfur-containing compounds are present, the catalyst activity can be inhibited.[9]
-
Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen source.[3]
-
For less reactive substrates, consider increasing the temperature, pressure, or catalyst loading.[3] Pearlman's catalyst (Pd(OH)₂/C) can be more active for hindered substrates.[3]
-
-
Side Reactions:
Conclusion
Catalytic hydrogenation is a robust and versatile method for the deprotection of this compound. Both direct hydrogenation with H₂ gas and catalytic transfer hydrogenation offer high yields and clean conversions. The choice between the two methods often depends on the available equipment and safety considerations. By carefully selecting the catalyst, solvent, and reaction conditions, this deprotection step can be efficiently and safely integrated into complex synthetic pathways, facilitating the development of new pharmaceuticals and fine chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. EP1186587A1 - Process for the preparation of 3-hydroxybenzyl alcohol - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. qualitas1998.net [qualitas1998.net]
- 9. researchgate.net [researchgate.net]
- 10. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Williamson Ether Synthesis of 1-(Benzyloxy)-3-((benzyloxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(benzyloxy)-3-((benzyloxy)methyl)benzene from 3-benzyloxybenzyl alcohol via the Williamson ether synthesis. This reaction is a cornerstone of organic synthesis, particularly for the formation of ether linkages, which are prevalent in many pharmaceutical compounds and functional materials. The protocol herein describes a common and effective method utilizing sodium hydride as a base and benzyl bromide as the alkylating agent in an aprotic polar solvent.
Introduction
The Williamson ether synthesis is a robust and widely employed method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an S_N2 mechanism, involving the nucleophilic attack of an alkoxide ion on a primary alkyl halide or other electrophile with a good leaving group.[1] The alkoxide is typically generated in situ by deprotonating the corresponding alcohol with a strong base. For unactivated alcohols, such as this compound, strong bases like sodium hydride (NaH) are preferred to ensure complete formation of the nucleophilic alkoxide.[2] The choice of a polar aprotic solvent, such as tetrahydrofuran (THF), is crucial to solvate the cation of the base and to avoid protonation of the alkoxide, thereby facilitating the S_N2 reaction.
This application note details the specific conditions for the benzylation of this compound to yield 1-(benzyloxy)-3-((benzyloxy)methyl)benzene.
Reaction Scheme
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the Williamson ether synthesis of 1-(benzyloxy)-3-((benzyloxy)methyl)benzene. These values are based on general procedures for similar benzyl ether syntheses and may require optimization for specific laboratory conditions.
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 equiv | Starting material |
| Benzyl bromide | 1.1 - 1.5 equiv | Alkylating agent |
| Sodium hydride (60% dispersion in oil) | 1.2 - 2.0 equiv | Base for deprotonation |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | 10 - 20 mL / mmol of alcohol | Should be dry to prevent quenching of NaH |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | Initial deprotonation at 0°C is recommended |
| Reaction Time | 4 - 12 hours | Monitor by TLC for completion |
| Work-up & Purification | ||
| Quenching Agent | Water or Saturated NH4Cl solution | To neutralize excess NaH |
| Extraction Solvent | Diethyl ether or Ethyl acetate | For product isolation |
| Purification Method | Silica Gel Column Chromatography | To obtain the pure product |
| Yield | ||
| Expected Yield | 75 - 95% | Dependent on reaction scale and purity of reagents |
Experimental Protocol
This protocol is adapted from general procedures for the Williamson ether synthesis of benzyl ethers using sodium hydride.[2]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (or Ethyl acetate)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Ice-water bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Preparation:
-
Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents of a 60% dispersion in mineral oil) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF (10 mL per mmol of the alcohol) to the flask to create a suspension.
-
-
Deprotonation:
-
Cool the NaH suspension to 0 °C using an ice-water bath.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the solution of this compound to the stirred NaH suspension at 0 °C. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete deprotonation.
-
-
Alkylation:
-
Cool the reaction mixture back down to 0 °C.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by TLC.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add diethyl ether (or ethyl acetate) and water.
-
Separate the layers. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1-(benzyloxy)-3-((benzyloxy)methyl)benzene.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Williamson ether synthesis.
Signaling Pathway (Reaction Mechanism)
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-Benzyloxybenzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 3-Benzyloxybenzyl alcohol and its derivatives. The information is intended to guide researchers and professionals in the development of robust and scalable synthetic routes for these valuable compounds, which serve as key intermediates in the pharmaceutical and specialty chemical industries.[1][2]
Introduction
This compound and its derivatives are important building blocks in organic synthesis, frequently utilized in the preparation of complex molecules with potential therapeutic applications, including anti-inflammatory and analgesic properties.[1] A notable application is in the development of modulators for voltage-gated sodium channels (VGSCs), which are critical in managing conditions related to neuronal hyperexcitability, such as epilepsy and neuropathic pain. The "(3-fluoro)benzyloxyphenyl" pharmacophore, in particular, has been identified as a key structural unit for enhancing the slow inactivation of these channels. This document outlines a scalable, two-step synthesis commencing from 3-hydroxybenzaldehyde, followed by purification and characterization.
Synthetic Strategy Overview
The large-scale synthesis of this compound derivatives is typically achieved through a two-step process:
-
Williamson Ether Synthesis: Protection of the phenolic hydroxyl group of a 3-hydroxybenzaldehyde precursor via reaction with benzyl bromide under basic conditions. This reaction is a classic and robust method for forming ethers.[1][3][4][5]
-
Reduction of the Aldehyde: Conversion of the benzaldehyde functionality to a primary alcohol using a mild and selective reducing agent, such as sodium borohydride.[2][6][7][8][9]
This strategy is advantageous for its use of readily available starting materials, high-yielding reactions, and amenability to large-scale production.
Data Presentation
The following tables summarize the key quantitative data for the large-scale synthesis of this compound.
Table 1: Reagent Quantities for Large-Scale Synthesis
| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |
| Step 1: Williamson Ether Synthesis | |||
| 3-Hydroxybenzaldehyde | 122.12 | 10.0 | 1.22 kg |
| Benzyl Bromide | 171.04 | 10.5 | 1.80 kg (1.25 L) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 kg |
| Acetone | 58.08 | - | 10 L |
| Step 2: Aldehyde Reduction | |||
| 3-Benzyloxybenzaldehyde | 212.24 | 9.5 (theoretical) | 2.02 kg (from Step 1) |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.85 | 108 g |
| Methanol | 32.04 | - | 10 L |
| Water | 18.02 | - | 20 L |
Table 2: Reaction Parameters and Expected Yields
| Parameter | Step 1: Williamson Ether Synthesis | Step 2: Aldehyde Reduction |
| Reaction Temperature | 55-60 °C (Reflux) | 0-25 °C |
| Reaction Time | 12-16 hours | 2-4 hours |
| Expected Yield | 90-95% | 92-97% |
| Overall Yield | 83-92% | |
| Purity (post-purification) | >98% | >99% |
Experimental Protocols
Safety Precaution: These protocols are intended for implementation by trained professionals in a controlled laboratory or pilot plant setting. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood or an appropriately engineered containment system. A thorough risk assessment should be performed before commencing any large-scale synthesis.[10][11]
Protocol 1: Large-Scale Synthesis of 3-Benzyloxybenzaldehyde
Objective: To synthesize 3-Benzyloxybenzaldehyde via Williamson ether synthesis on a kilogram scale.
Materials:
-
3-Hydroxybenzaldehyde (1.22 kg, 10.0 mol)
-
Benzyl bromide (1.80 kg, 1.25 L, 10.5 mol)
-
Anhydrous potassium carbonate (2.07 kg, 15.0 mol), finely powdered
-
Acetone (10 L)
-
20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe.
Procedure:
-
Charge the 20 L reactor with 3-hydroxybenzaldehyde (1.22 kg) and acetone (10 L).
-
Begin stirring to dissolve the starting material.
-
Add the powdered potassium carbonate (2.07 kg) to the solution.
-
Slowly add benzyl bromide (1.25 L) to the stirred suspension over 30 minutes. A slight exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the potassium carbonate and potassium bromide salts and wash the filter cake with acetone (2 x 1 L).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a low-melting solid.
-
Proceed to purification or directly to the next step if the crude product is of sufficient purity.
Purification (Optional):
The crude 3-Benzyloxybenzaldehyde can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Protocol 2: Large-Scale Reduction of 3-Benzyloxybenzaldehyde to this compound
Objective: To reduce 3-Benzyloxybenzaldehyde to this compound on a kilogram scale.
Materials:
-
Crude or purified 3-Benzyloxybenzaldehyde (approx. 2.02 kg, 9.5 mol)
-
Methanol (10 L)
-
Sodium borohydride (108 g, 2.85 mol)
-
Water (20 L)
-
2M Hydrochloric acid (as needed for neutralization)
-
20 L jacketed glass reactor equipped with a mechanical stirrer, addition funnel, and temperature probe.
Procedure:
-
Dissolve the 3-Benzyloxybenzaldehyde (2.02 kg) in methanol (10 L) in the 20 L reactor.
-
Cool the solution to 0-5 °C using a cooling bath.
-
In a separate vessel, prepare a solution of sodium borohydride (108 g) in cold water (1 L).
-
Slowly add the sodium borohydride solution to the stirred solution of the aldehyde over 1-2 hours, maintaining the internal temperature below 10 °C. Caution: Hydrogen gas is evolved during the addition and the subsequent quench. Ensure adequate ventilation.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours.
-
Monitor the reaction by TLC or HPLC until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of water (10 L), keeping the temperature below 25 °C.
-
Neutralize the mixture to pH ~7 by the slow addition of 2M hydrochloric acid.
-
The product will precipitate as a white solid. Stir the slurry for 30 minutes.
-
Collect the solid product by filtration and wash the filter cake with water (2 x 5 L).
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Visualizations
Synthetic Pathway
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. studylib.net [studylib.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 10. helgroup.com [helgroup.com]
- 11. mt.com [mt.com]
Application Note and Protocol: Purification of 3-Benzyloxybenzyl Alcohol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Benzyloxybenzyl alcohol (CAS 1700-30-7) is a valuable chemical intermediate widely used in organic synthesis.[1][2] Its structure is foundational for the creation of more complex molecules in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Following its synthesis, crude this compound often contains unreacted starting materials, by-products, and other impurities that must be removed to ensure high purity for subsequent applications.
This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a standard and highly effective technique for separating compounds based on polarity.[3][4]
Principle of Separation
Column chromatography separates components of a mixture based on their differential adsorption to a stationary phase and solubility in a mobile phase.[3] In this protocol, silica gel, a polar adsorbent, serves as the stationary phase. The components of the crude mixture are passed through the column using a less polar mobile phase (eluent).
-
Non-polar impurities: Have weak interactions with the silica gel and travel through the column quickly.
-
This compound: As a moderately polar compound due to its hydroxyl (-OH) group, it will adsorb to the silica gel with moderate strength.[3][5]
-
Highly polar impurities: Interact strongly with the silica gel and move slowly or remain at the top of the column.
By gradually increasing the polarity of the eluent, the adsorbed compounds can be selectively desorbed and eluted from the column, achieving effective separation.
Materials and Equipment
Reagents and Consumables:
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
n-Hexane (or Heptane/Petroleum Ether), analytical grade
-
Ethyl Acetate, analytical grade
-
Dichloromethane (DCM), optional, for sample loading
-
TLC plates (silica gel coated, with UV254 indicator)
-
Cotton or glass wool
Equipment:
-
Glass chromatography column with stopcock
-
Separatory funnel (for solvent reservoir)
-
Beakers, Erlenmeyer flasks, and round-bottom flasks
-
Test tubes or fraction collector vials
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for TLC spotting
-
Rotary evaporator
-
Stand and clamps
Experimental Protocol
Step 1: Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine the optimal solvent system (eluent). The goal is to find a solvent mixture where the this compound has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities.[6][7]
-
Prepare Eluent Mixtures: Prepare small volumes of several n-Hexane:Ethyl Acetate mixtures with increasing polarity (e.g., 9:1, 4:1, 7:3, 1:1).
-
Spot the TLC Plate: Dissolve a small amount of the crude product in a few drops of ethyl acetate or DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluent mixtures. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Select the Eluent: The ideal eluent system is the one that moves the main product spot to an Rf value of ~0.3 and shows the best possible separation between the product and any visible impurities.[7]
Step 2: Column Preparation (Slurry Packing)
-
Setup: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom to support the stationary phase. Add a thin layer (approx. 1 cm) of sand.
-
Prepare Slurry: In a beaker, mix the required amount of silica gel (typically 30-50 times the weight of the crude sample) with the initial, least polar eluent (e.g., 9:1 n-Hexane:Ethyl Acetate) to form a free-flowing slurry.[3]
-
Pack the Column: With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column. Use a funnel to aid the transfer. Continuously tap the side of the column gently to ensure the silica packs evenly and to remove any air bubbles.[3]
-
Equilibrate: Allow the excess solvent to drain until its level reaches the top of the silica bed. Do not let the column run dry. The packed column should be translucent and uniform.
Step 3: Sample Loading
-
Wet Loading (Recommended): Dissolve the crude this compound in the minimum possible volume of the eluent or a slightly more polar solvent like DCM.[8] Carefully pipette the solution onto the top of the silica bed, taking care not to disturb the surface. Allow the sample solution to absorb completely into the silica.
-
Dry Loading (for less soluble samples): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel (2-3 times the sample weight) and remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder.[8][9] Carefully add this powder to the top of the packed column.
-
Finalize: Add a thin protective layer of sand on top of the sample layer.[8]
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the chosen eluent to the top of the column. Use a separatory funnel as a reservoir for continuous solvent addition. Open the stopcock to begin the elution process.
-
Gradient Elution (Optional but Recommended): Start with a less polar solvent system (e.g., 10% Ethyl Acetate in Hexane). After collecting several fractions, gradually increase the polarity of the eluent (e.g., to 20%, then 30% Ethyl Acetate) to elute more polar compounds, including the desired product. This provides better separation than using a single solvent mixture (isocratic elution).
-
Collect Fractions: Collect the eluting solvent in labeled test tubes or vials. The size of the fractions should be consistent (e.g., 10-20 mL depending on column size).
Step 5: Fraction Analysis and Product Isolation
-
Monitor by TLC: Analyze the collected fractions using TLC to identify which ones contain the pure product. Spot multiple fractions on a single TLC plate alongside a spot of the original crude mixture for comparison.
-
Combine Pure Fractions: Identify all fractions containing only the pure this compound spot. Combine these fractions into a pre-weighed round-bottom flask.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Final Analysis: Determine the final mass and calculate the yield. Confirm the purity using analytical techniques such as NMR, HPLC, or GC.
Data Presentation
The following table summarizes typical results for the purification of this compound.
| Parameter | Before Chromatography | After Chromatography |
| Appearance | Yellowish Oil / Solid | White Crystalline Powder[2] |
| Mass | 5.0 g (Crude) | 4.1 g (Purified) |
| Purity (by GC/NMR) | ~85% | >98%[2] |
| Yield | N/A | 82% |
| TLC Rf (Hexane:EtOAc 7:3) | 0.35 (Product) & various others | 0.35 (Single Spot) |
Visualizations
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Incorrect eluent system; Column overloaded. | Re-optimize the eluent using TLC to maximize separation (ΔRf). Use a larger column or less sample. Try a slower, gradual gradient.[9] |
| Compound won't elute | Compound is too polar for the eluent system. | Increase the eluent polarity significantly (e.g., add a small percentage of methanol to the ethyl acetate, up to 10%).[10][11] |
| Cracked/channeled column | Improper packing; Silica bed ran dry. | Repack the column, ensuring the silica is uniform and bubble-free. Never let the solvent level drop below the top of the silica bed. |
| Peak Tailing in Fractions | Strong interaction with acidic silanol groups on silica. | Add a small amount (~0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent system to improve peak shape.[9] |
References
- 1. CAS 1700-30-7: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. magritek.com [magritek.com]
- 5. oaji.net [oaji.net]
- 6. reddit.com [reddit.com]
- 7. Home Page [chem.ualberta.ca]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
Application Notes and Protocols: The Use of Benzyloxybenzyl Alcohol Scaffolds in the Synthesis of Novel Anti-inflammatory Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl alcohol derivatives represent a promising scaffold in the design and synthesis of novel anti-inflammatory agents.[1] These structures are versatile intermediates in organic synthesis and have been incorporated into various molecules with significant biological activities.[2] While direct literature on the utilization of 3-Benzyloxybenzyl alcohol in anti-inflammatory drug synthesis is not extensively available, the structurally related compound, 3,4,5-trimethoxybenzyl alcohol, has been successfully employed to enhance the anti-inflammatory properties of existing non-steroidal anti-inflammatory drugs (NSAIDs).[3][4][5] This document will detail the synthetic strategies, experimental protocols, and biological evaluation of anti-inflammatory compounds derived from the conjugation of NSAIDs with a benzyl alcohol moiety, using the well-documented 3,4,5-trimethoxybenzyl alcohol as a primary example. The principles and methodologies described herein can be adapted for the exploration of this compound in similar synthetic endeavors.
The core strategy involves the conjugation of widely used NSAIDs, such as ibuprofen, ketoprofen, and naproxen, with 3,4,5-trimethoxybenzyl alcohol through an amino acid linker.[3][4][5] This molecular hybridization approach aims to generate new chemical entities with improved efficacy and potentially reduced side effects compared to the parent drugs.[5][6]
Experimental Protocols
This section provides a detailed methodology for the synthesis of NSAID-amino acid-benzyl alcohol conjugates, based on established literature.[3][6]
I. General Synthesis Workflow
The overall synthetic strategy is a multi-step process that involves the formation of an amide bond followed by an esterification reaction.
Caption: General workflow for the synthesis of NSAID-benzyl alcohol conjugates.
II. Synthesis of NSAID-Amino Acid Amides
-
Materials:
-
NSAID (e.g., ibuprofen, ketoprofen)
-
Amino acid methyl ester hydrochloride (e.g., L-proline methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the NSAID (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add the amino acid methyl ester hydrochloride (1.1 eq) and TEA (1.2 eq) to the solution and stir at room temperature for 15 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
III. Hydrolysis of the Methyl Ester
-
Materials:
-
NSAID-amino acid amide (from the previous step)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the NSAID-amino acid amide (1.0 eq) in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
-
IV. Esterification with 3,4,5-Trimethoxybenzyl Alcohol
-
Materials:
-
NSAID-amino acid (from the previous step)
-
3,4,5-Trimethoxybenzyl alcohol
-
DCC
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous DCM
-
-
Procedure:
-
Dissolve the NSAID-amino acid (1.0 eq), 3,4,5-trimethoxybenzyl alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.[6]
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.[6]
-
Stir the reaction at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove DCU.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.
-
Purify the final conjugate by column chromatography.
-
Data Presentation
The synthesized compounds have shown enhanced anti-inflammatory activity compared to their parent NSAIDs.[3][4]
Table 1: In Vivo Anti-inflammatory Activity
| Compound | Parent NSAID | Dose (mg/kg) | % Inhibition of Rat Paw Edema[4] |
| Ibuprofen Derivative (21) | Ibuprofen | 50 | 67[4] |
| Ibuprofen | Ibuprofen | 50 | 36[4] |
| Ketoprofen Derivative (16) | Ketoprofen | 50 | 91[4] |
| Ketoprofen | Ketoprofen | 50 | 47[4] |
Table 2: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | Parent NSAID | % Inhibition of COX-1 | % Inhibition of COX-2[4] |
| Ibuprofen Derivative (21) | Ibuprofen | Not specified | 67[4] |
| Ibuprofen | Ibuprofen | Not specified | 46[4] |
| Ketoprofen Derivative (19) | Ketoprofen | Inactive | 94[4] |
| Ketoprofen | Ketoprofen | Not specified | 49[4] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action for NSAIDs and their derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
Caption: Inhibition of the COX-2 pathway by NSAID-benzyl alcohol conjugates.
The synthesized conjugates exhibit enhanced and more selective inhibition of COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation.[4][5] This selectivity is desirable as it may reduce the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 enzyme.[5] Some benzyl alcohol derivatives have also been shown to modulate the NF-κB and AP-1 signaling pathways, which are critical in the transcription of pro-inflammatory genes.[1]
The conjugation of NSAIDs with 3,4,5-trimethoxybenzyl alcohol via an amino acid linker has proven to be an effective strategy for enhancing their anti-inflammatory activity.[3][4] The resulting compounds show increased potency in both in vivo and in vitro models of inflammation, with a favorable selectivity towards COX-2 inhibition.[4] These findings provide a strong rationale for exploring this compound as a scaffold in similar synthetic approaches. Future research should focus on the synthesis and biological evaluation of this compound-containing conjugates to determine if this moiety can confer similar or superior anti-inflammatory properties. The detailed protocols and data presented herein serve as a valuable resource for researchers and scientists in the field of anti-inflammatory drug discovery.
References
- 1. Benzyl alcohol derivatives from the mushroom Hericium erinaceum attenuate LPS-stimulated inflammatory response through the regulation of NF-κB and AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol | MDPI [mdpi.com]
- 6. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing a 3-Benzyloxybenzyl Alcohol Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
Solid-phase synthesis (SPS) is a cornerstone technique in drug discovery and development, enabling the rapid assembly of compound libraries. The choice of linker, which tethers the nascent molecule to an insoluble resin, is critical as it dictates the synthesis strategy and the final cleavage conditions. The 3-benzyloxybenzyl alcohol linker, a derivative of the more common Wang resin (4-benzyloxybenzyl alcohol), offers a versatile platform for the synthesis of molecules with a C-terminal carboxylic acid.
The core structure consists of a benzyl alcohol moiety connected to a polystyrene-based resin. The hydroxyl group serves as the anchoring point for the first building block, typically through an ester linkage. This bond is stable to the various coupling and deprotection steps required during synthesis but can be readily cleaved under moderately acidic conditions to release the final product. Its primary application lies in the solid-phase synthesis of peptides and small organic molecules where a C-terminal acid is desired.
Key Applications
-
Solid-Phase Peptide Synthesis (SPPS): The linker is compatible with standard Fmoc-based peptide synthesis protocols.[1][2] The resulting peptides are released with a free C-terminal carboxylic acid.
-
Small Molecule Library Synthesis: It serves as a robust anchor for building diverse small molecule libraries for high-throughput screening in drug discovery.[3] The acid-labile nature allows for the mild release of the synthesized compounds.
-
Fragment-Based Drug Discovery: The linker can be used to synthesize fragments that can be later elaborated in solution phase after cleavage from the solid support.
Experimental Workflows and Chemical Schemes
The following diagrams illustrate the fundamental processes involved in utilizing the this compound linker.
References
Application Note: Monitoring Reactions of 3-Benzyloxybenzyl Alcohol by Thin Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Benzyloxybenzyl alcohol is a common intermediate in organic synthesis, frequently used in the development of pharmaceuticals and other complex molecules. The benzyl ether serves as a protecting group for the phenolic hydroxyl, while the primary alcohol can undergo various transformations. Efficiently monitoring the progress of reactions involving this substrate is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product purity. Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideal for this purpose.[1] This application note provides a detailed protocol for using TLC to monitor key transformations of this compound, such as oxidation and deprotection.
Principle of Thin Layer Chromatography
TLC is a solid-liquid partitioning technique where a solid stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (the eluent or solvent system) are used to separate components of a mixture.[1] Separation is based on the principle of differential adsorption and solubility. Compounds that are more polar will have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf value). Conversely, less polar compounds will travel further, yielding a higher Rf value. By observing the disappearance of the starting material spot and the appearance of a new product spot, the reaction's progress can be effectively monitored.[2][3]
Application Examples
The polarity of this compound is determined by its two key functional groups: the primary alcohol (polar) and the benzyl ether (less polar). Reactions that modify these groups will result in a significant change in the molecule's overall polarity, which is easily observed by TLC.
Monitoring the Oxidation to 3-Benzyloxybenzaldehyde
The oxidation of the primary alcohol on this compound to an aldehyde is a common transformation.[4][5] This reaction results in a decrease in polarity, as the aldehyde is less polar than the corresponding alcohol. On a TLC plate, this is observed as the product spot (aldehyde) having a higher Rf value than the starting material spot (alcohol).
Monitoring the Deprotection to 3-Hydroxybenzyl alcohol
The removal of the benzyl ether protecting group, typically via catalytic hydrogenolysis, yields 3-hydroxybenzyl alcohol (a diol) and toluene as a byproduct.[6][7][8] The product, 3-hydroxybenzyl alcohol, is significantly more polar than the starting material due to the presence of two hydroxyl groups. This will cause it to have a much lower Rf value. Toluene, being non-polar, will have a very high Rf value, often running with the solvent front.
Data Presentation: Expected Rf Values
The exact Rf value is dependent on specific conditions (e.g., eluent composition, temperature, plate type). However, the relative order of the spots is predictable. The table below summarizes the expected relative Rf values for the compounds of interest in a standard normal-phase silica gel TLC system.
| Reaction Type | Compound | Functional Groups | Expected Polarity | Expected Relative Rf Value |
| Reference | This compound | Alcohol, Benzyl Ether | Medium | Baseline (e.g., 0.3 - 0.4) |
| Oxidation | 3-Benzyloxybenzaldehyde | Aldehyde, Benzyl Ether | Lower | > this compound |
| Oxidation | 3-Benzyloxybenzoic acid | Carboxylic Acid, Benzyl Ether | Higher | < this compound |
| Deprotection | 3-Hydroxybenzyl alcohol | Two Alcohols | Much Higher | << this compound |
| Deprotection | Toluene (byproduct) | Alkylbenzene | Non-polar | ~1.0 (at solvent front) |
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for monitoring a reaction involving this compound using TLC.
Materials and Equipment
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)[9]
-
TLC developing chamber with a lid
-
Filter paper
-
Capillary tubes for spotting
-
Eluting solvents (e.g., Hexanes, Ethyl Acetate - HPLC grade)[9]
-
Sample vials
-
Forceps
-
Pencil
-
UV lamp (254 nm)
-
Staining solution (e.g., Potassium Permanganate or p-Anisaldehyde stain)
-
Hot plate or heat gun
Procedure
-
Prepare the TLC Chamber:
-
Select an appropriate solvent system. A good starting point for this compound is a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 v/v).[10] The goal is to achieve an Rf value of approximately 0.3-0.4 for the starting material.[11]
-
Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent. This helps to saturate the chamber atmosphere with solvent vapors, leading to better-defined spots.[12]
-
Cover the chamber with the lid and let it equilibrate for 5-10 minutes.
-
-
Prepare the TLC Plate and Samples:
-
Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Be careful not to scrape the silica layer.
-
Mark three tick marks on the origin for spotting: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[2][3]
-
Prepare a dilute solution of your starting material in a volatile solvent (e.g., ethyl acetate) for spotting.
-
At timed intervals (e.g., t=0, 30 min, 60 min), take a small aliquot of the reaction mixture using a capillary tube. Dilute this aliquot in a separate vial with a volatile solvent.[13]
-
-
Spot the TLC Plate:
-
Using a clean capillary tube, touch it to the surface of the "SM" solution and then briefly touch the tip to the "SM" tick mark on the plate's origin. The spot should be small and concentrated, ideally 1-2 mm in diameter.[14]
-
Using a new capillary tube, spot the diluted reaction mixture on the "RXN" tick mark.
-
For the co-spot ("CO"), first spot the starting material, let it dry completely, and then spot the reaction mixture directly on top of the same spot.[11] The co-spot helps to confirm the identity of the starting material spot in the reaction lane.
-
Allow the spots to dry completely before developing the plate.[2]
-
-
Develop the TLC Plate:
-
Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level.[13]
-
Replace the lid and allow the solvent front to ascend the plate undisturbed.
-
When the solvent front is about 1 cm from the top of the plate, remove it from the chamber with forceps.[12]
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualize and Analyze the Results:
-
Non-destructive Visualization: Allow the plate to air dry completely. View the plate under a UV lamp (254 nm). Aromatic compounds like this compound and its derivatives will appear as dark spots against the green fluorescent background.[15][16] Gently circle the visible spots with a pencil.
-
Destructive Visualization (Staining):
-
Potassium Permanganate Stain: This stain is excellent for visualizing oxidizable groups like alcohols and aldehydes.[17] Dip the plate into the stain solution using forceps, then gently warm the plate with a heat gun or on a hot plate. Spots will appear as yellow or brown against a purple/pink background.[17]
-
p-Anisaldehyde Stain: This is a versatile stain for nucleophilic compounds like alcohols.[15] After dipping, heating is required to develop the colored spots.
-
-
Analysis: Compare the "RXN" lane to the "SM" lane. As the reaction proceeds, the starting material spot in the "RXN" lane should diminish in intensity while a new product spot appears. The reaction is complete when the starting material spot is no longer visible in the "RXN" lane. Calculate the Rf values for the spots if needed (Rf = distance traveled by spot / distance traveled by solvent front).
-
Workflow Visualization
The following diagram illustrates the general workflow for monitoring a reaction by TLC.
Caption: Experimental workflow for monitoring reactions by TLC.
Troubleshooting
-
Streaking Spots: The sample may have been overloaded. Try spotting a more dilute solution.[1] For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve spot shape.
-
Spots Remain at the Origin (Rf ≈ 0): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch from 7:3 to 5:5 Hexanes:Ethyl Acetate).[12]
-
Spots Run with Solvent Front (Rf ≈ 1): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch from 7:3 to 9:1 Hexanes:Ethyl Acetate).[12]
-
No Spots Visible under UV: The compound may not be UV-active, or the concentration is too low. Always follow up with a chemical stain.[16] However, this compound and its likely products are aromatic and should be UV-active.
References
- 1. silicycle.com [silicycle.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. How To [chem.rochester.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 14. scribd.com [scribd.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. theory.labster.com [theory.labster.com]
- 17. faculty.fiu.edu [faculty.fiu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Benzyloxybenzyl Alcohol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Benzyloxybenzyl alcohol. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to help you optimize your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two common and effective methods for synthesizing this compound:
-
Williamson Ether Synthesis: This involves the protection of the hydroxyl group of 3-hydroxybenzyl alcohol with a benzyl halide (e.g., benzyl bromide) in the presence of a base.[1]
-
Reduction of 3-Benzyloxybenzaldehyde: This method consists of reducing the aldehyde functional group of 3-benzyloxybenzaldehyde to an alcohol using a suitable reducing agent.
Q2: Which synthetic route is preferable?
The choice of route depends on the availability of starting materials and the scale of the reaction.
-
The Williamson ether synthesis is a robust and widely used method for forming benzyl ethers.[1] It is often preferred when 3-hydroxybenzyl alcohol is readily available.
-
The reduction of 3-benzyloxybenzaldehyde is a straightforward transformation if the aldehyde is the more accessible starting material. This route is often very clean and high-yielding.
Q3: What are the key factors affecting the yield in the Williamson ether synthesis of this compound?
The yield of the Williamson ether synthesis is primarily influenced by the choice of base, solvent, reaction temperature, and the purity of the reagents. Incomplete deprotonation of the starting alcohol, or competing side reactions such as elimination of the benzyl halide, can lead to lower yields.[2]
Q4: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TTC) is a simple and effective technique to monitor the reaction's progress. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material from the product. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.
Troubleshooting Guides
Route 1: Williamson Ether Synthesis of 3-Hydroxybenzyl Alcohol
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation of 3-Hydroxybenzyl Alcohol | The base may be too weak or not used in a sufficient amount. Phenols are more acidic than aliphatic alcohols, but a strong enough base is still required for complete deprotonation.[3] Consider switching to a stronger base like sodium hydride (NaH).[2] Ensure you are using at least a slight excess of the base (1.1-1.5 equivalents).[3] |
| Poor Quality Reagents | The presence of water can quench the base (especially NaH) and hydrolyze the benzyl bromide. Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use. |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate, especially with milder bases like potassium carbonate (K₂CO₃).[3] Gradually increase the temperature and monitor the reaction by TLC. |
Problem: Presence of Significant Impurities
| Possible Cause | Troubleshooting Steps |
| E2 Elimination of Benzyl Bromide | The phenoxide ion is basic and can promote the elimination of HBr from benzyl bromide, especially at higher temperatures. Use a less sterically hindered base and maintain a moderate reaction temperature.[3] |
| C-Alkylation of the Phenol Ring | The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring. This is more likely with certain solvent and counter-ion combinations. Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation.[2] |
| Unreacted Starting Material | This is often due to incomplete deprotonation (see above) or insufficient reaction time. Allow the reaction to stir for a longer period and monitor by TLC until the starting material is consumed. |
| Dibenzyl Ether Formation | Self-condensation of the benzylating agent can occur at elevated temperatures. Maintain strict temperature control.[4] |
Route 2: Reduction of 3-Benzyloxybenzaldehyde
Problem: Incomplete Reaction
| Possible Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | Ensure the correct stoichiometry of the reducing agent is used. For sodium borohydride (NaBH₄), a molar ratio of 0.5 to 1 equivalent relative to the aldehyde is typically sufficient.[5] |
| Poor Quality Reducing Agent | Sodium borohydride can decompose over time, especially if exposed to moisture. Use a fresh bottle of the reagent. |
| Reaction Conditions Not Optimal | While the reduction is often fast at room temperature, gentle heating or extending the reaction time may be necessary in some cases. |
Problem: Formation of Byproducts
| Possible Cause | Troubleshooting Steps |
| Over-reduction | This is generally not an issue with NaBH₄ for the reduction of an aldehyde to an alcohol. However, if a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is used, care must be taken during the workup to avoid unwanted side reactions. |
| Impure Starting Aldehyde | Impurities in the starting 3-benzyloxybenzaldehyde will be carried through the reaction. Ensure the purity of the starting material before beginning the reduction. |
Quantitative Data
Table 1: Comparison of Base/Solvent Systems for Williamson Ether Synthesis of Phenols
| Base | Solvent | Typical Yield Range | Notes |
| Sodium Hydride (NaH) | DMF or THF | 80 - 96%[3] | A strong, non-nucleophilic base that ensures complete deprotonation. Requires strict anhydrous conditions.[3] |
| Potassium Carbonate (K₂CO₃) | Acetone or DMF | 70 - 89%[3] | A milder, safer, and easier-to-handle base. The reaction may be slower and require heating.[3] |
| Sodium Hydroxide (NaOH) | H₂O-Toluene (with a Phase Transfer Catalyst) | Moderate to High[3] | An inexpensive and easy-to-handle option. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is necessary.[3] |
Table 2: Yields for the Reduction of Aromatic Aldehydes with NaBH₄ and Wet SiO₂
| Aldehyde | Product | Reaction Time (min) | Yield (%) |
| Benzaldehyde | Benzyl alcohol | 1 | 97[5] |
| 4-Chlorobenzaldehyde | 4-Chlorobenzyl alcohol | 1.5 | 98[5] |
| 4-Methoxybenzaldehyde | 4-Methoxybenzyl alcohol | 1 | 99[5] |
| 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | 2 | 96[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
3-Hydroxybenzyl alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzyl alcohol (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture via syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
Protocol 2: Synthesis of this compound via Reduction of 3-Benzyloxybenzaldehyde
Materials:
-
3-Benzyloxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Silica gel
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, add silica gel (e.g., 0.1 g per mmol of aldehyde).
-
Add a small amount of water to the silica gel (e.g., 30% by weight of the silica gel) and stir to create wet silica gel.[5]
-
Add 3-benzyloxybenzaldehyde (1.0 equivalent) to the wet silica gel and stir for 5 minutes.
-
Add sodium borohydride (0.5 equivalents) as a fine powder to the mixture and stir at room temperature.[5]
-
Monitor the reaction by TLC. The reaction is typically complete within a few minutes.[5]
-
Upon completion, add dichloromethane to the reaction mixture and filter to remove the silica gel.
-
Wash the silica gel with additional dichloromethane.
-
Combine the organic filtrates and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting Williamson ether synthesis.
References
preventing cleavage of the benzyl ether in 3-Benzyloxybenzyl alcohol during subsequent reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with preventing the cleavage of the benzyl ether in 3-Benzyloxybenzyl alcohol during subsequent chemical reactions.
Troubleshooting Guide: Preventing Unwanted Benzyl Ether Cleavage
Problem: My benzyl ether in this compound is being cleaved during a subsequent reaction.
Here are potential causes and solutions to troubleshoot this common issue.
| Possible Cause | Explanation | Solutions & Mitigation Strategies |
| Reductive Cleavage | Catalytic hydrogenation (e.g., H₂, Pd/C) is a standard method for benzyl ether deprotection.[1][2] These conditions will readily cleave the benzyl ether in this compound. | - Select an orthogonal protecting group strategy: If a reduction is necessary elsewhere in the molecule, consider using a protecting group that is stable to hydrogenolysis for the other functional group. - Catalyst poisoning: In some cases, adding a catalyst poison like pyridine or ammonia can suppress benzyl ether cleavage while allowing the reduction of other functional groups, such as nitro groups or azides.[1][3] - Alternative reduction methods: For the reduction of other functional groups, consider non-hydrogenolysis methods like using metal hydrides (e.g., NaBH₄ for aldehydes/ketones) if compatible with the overall molecule.[4] |
| Strongly Acidic Conditions | While generally stable in mild acid, strong acids (e.g., HBr, BCl₃, BBr₃) and even some Lewis acids can cleave benzyl ethers, especially at elevated temperatures.[3][5] This can be problematic when removing acid-labile protecting groups like silyl ethers (e.g., TBS, TIPS) or acetals.[1] | - Use milder acidic conditions: For deprotection of silyl ethers, buffered acidic conditions such as HF-pyridine or acetic acid/THF/water are often effective without affecting the benzyl ether.[1] - Choose a more labile protecting group: Employ a more acid-sensitive protecting group for the other functional group, such as a tetrahydropyranyl (THP) ether, which can be removed under milder acidic conditions than those required to cleave a benzyl ether.[6][7] |
| Oxidative Cleavage | Certain oxidizing agents, particularly 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which is often used for cleaving p-methoxybenzyl (PMB) ethers, can also cleave benzyl ethers, albeit at a slower rate.[1][3] | - Choose a milder oxidizing agent: For the oxidation of the primary alcohol in this compound to the aldehyde, reagents like Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for a Swern oxidation are generally compatible with benzyl ethers.[8][9][10][11] - Control reaction conditions: When using potentially problematic oxidants, carefully control the stoichiometry, temperature, and reaction time to favor the desired reaction over benzyl ether cleavage. |
Frequently Asked Questions (FAQs)
Q1: I need to oxidize the primary alcohol of this compound to the corresponding aldehyde. Which conditions are least likely to cleave the benzyl ether?
A1: For the selective oxidation of the primary alcohol to an aldehyde while preserving the benzyl ether, several mild oxidation protocols are recommended. These include:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperatures (-78 °C) and is well-regarded for its mildness and broad functional group tolerance, including benzyl ethers.[8][9][12]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and efficient oxidation of primary alcohols to aldehydes at room temperature.[13][14]
-
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a classic reagent for oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids and is generally compatible with benzyl ethers.[10][11][15]
Q2: Can I perform a Grignard reaction on a molecule containing a benzyl ether?
A2: Yes, Grignard reagents are generally compatible with benzyl ethers. The primary reactivity of Grignard reagents is as strong nucleophiles and bases. They will react with acidic protons (like alcohols and carboxylic acids) and electrophilic carbonyl carbons. Benzyl ethers lack acidic protons and are not electrophilic enough to react with Grignard reagents under typical conditions.
Q3: How can I selectively deprotect another protecting group in the presence of a benzyl ether?
A3: The key is to use an orthogonal protecting group strategy. This means choosing protecting groups that can be removed under conditions that do not affect the benzyl ether.
-
For Silyl Ethers (e.g., TBS, TIPS): Use fluoride-based deprotection reagents like tetrabutylammonium fluoride (TBAF) or milder acidic conditions that are insufficient to cleave the benzyl ether.[6]
-
For Ester Protecting Groups (e.g., Acetate, Benzoate): Use basic hydrolysis (saponification) with reagents like NaOH or LiOH. Benzyl ethers are stable to basic conditions.[6]
-
For Acetal or Ketal Protecting Groups: Use mild acidic conditions that are selective for the acetal/ketal over the benzyl ether. The lability of acetals and ketals to acid can be tuned.[16]
Experimental Protocols
Protocol 1: Swern Oxidation of this compound
This protocol describes the oxidation of the primary alcohol to an aldehyde without cleaving the benzyl ether.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of oxalyl chloride (1.1 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of DMSO (1.2 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 45 minutes.
-
Add triethylamine (5.0 equivalents) dropwise and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-benzyloxybenzaldehyde.
Protocol 2: Selective Deprotection of a TBDMS Ether in the Presence of a Benzyl Ether
This protocol illustrates the removal of a tert-butyldimethylsilyl (TBDMS) ether without affecting the benzyl ether.
Materials:
-
Substrate containing both TBDMS and benzyl ether functionalities
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the substrate (1.0 equivalent) in THF.
-
Add a 1.0 M solution of TBAF in THF (1.1 equivalents) to the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary
The following table summarizes the general stability of benzyl ethers under various reaction conditions, providing a guide for reaction planning. "Stable" indicates high yield of the desired product with minimal to no cleavage of the benzyl ether, while "Labile" indicates significant cleavage.
| Reaction Type | Reagent/Conditions | Benzyl Ether Stability | Typical Outcome for this compound |
| Oxidation | PCC, CH₂Cl₂ | Stable | High yield of 3-benzyloxybenzaldehyde |
| Swern Oxidation | Stable | High yield of 3-benzyloxybenzaldehyde | |
| Dess-Martin Periodinane | Stable | High yield of 3-benzyloxybenzaldehyde | |
| DDQ, CH₂Cl₂/H₂O | Labile | Cleavage to 3-hydroxybenzyl alcohol and benzaldehyde | |
| Reduction | H₂, Pd/C | Labile | Cleavage to 3-hydroxybenzyl alcohol and toluene |
| NaBH₄, MeOH | Stable | No reaction with the benzyl ether | |
| LiAlH₄, THF | Stable | No reaction with the benzyl ether | |
| Acidic Conditions | Acetic Acid/H₂O | Generally Stable | Stable under mild conditions |
| Trifluoroacetic Acid (TFA) | Potentially Labile | Cleavage may occur, especially with heating | |
| HBr, BCl₃, BBr₃ | Labile | Rapid cleavage | |
| Basic Conditions | NaOH, KOH, NaH | Stable | Stable |
| Organometallic | n-BuLi, Grignard Reagents | Stable | Stable |
Visualization
Decision-Making Workflow for Preserving the Benzyl Ether
The following diagram illustrates a logical workflow for selecting reaction conditions to modify this compound while preserving the benzyl ether protecting group.
Caption: Decision workflow for preserving the benzyl ether group.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
troubleshooting side reactions in the preparation of 3-Benzyloxybenzyl alcohol
Welcome to the technical support center for the synthesis of 3-Benzyloxybenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Williamson ether synthesis. This reaction involves the deprotonation of 3-hydroxybenzyl alcohol to form an alkoxide, which then undergoes nucleophilic substitution with a benzyl halide (e.g., benzyl bromide or benzyl chloride) to form the desired benzyl ether.[1]
Q2: My reaction yield is low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete deprotonation: The base used may not be strong enough or the reaction time may be insufficient to fully convert 3-hydroxybenzyl alcohol to its corresponding alkoxide.
-
Poor quality of reagents: Impurities in the starting materials, such as benzaldehyde or benzyl alcohol in the benzyl chloride, can lead to side reactions.[2][3]
-
Side reactions: Competing reactions, such as the formation of dibenzyl ether or cleavage of the desired product, can reduce the yield.[4][5]
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or reaction time can negatively impact the reaction efficiency.
Q3: I am observing an unexpected impurity in my final product. What could it be?
A3: Common impurities include:
-
3-Benzyloxybenzaldehyde: This can form if the product, this compound, is oxidized. This is more likely if the reaction is exposed to air for extended periods at high temperatures or if oxidizing agents are present.[6]
-
3-Benzyloxybenzoic acid: Further oxidation of 3-benzyloxybenzaldehyde will lead to the corresponding carboxylic acid.[7][8]
-
Dibenzyl ether: This can form as a byproduct, particularly if benzyl alcohol is present as an impurity in the starting benzyl halide.[5]
-
Unreacted 3-hydroxybenzyl alcohol: Incomplete reaction will result in the presence of the starting material.
Q4: How can I minimize the formation of the over-oxidation products, 3-benzyloxybenzaldehyde and 3-benzyloxybenzoic acid?
A4: To prevent oxidation, it is crucial to:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents.
-
Avoid excessive heat, as higher temperatures can increase the rate of oxidation.[6]
-
Ensure that no oxidizing agents are inadvertently introduced into the reaction mixture.
Q5: My product seems to be degrading during workup or purification. What could be the cause?
A5: Benzyl ethers can be sensitive to cleavage under strongly acidic conditions.[4][9][10] If your workup or purification (e.g., chromatography) involves strong acids, you may be cleaving the benzyl ether, resulting in the formation of 3-hydroxybenzyl alcohol and toluene.[1] Consider using milder acidic or neutral conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material (3-Hydroxybenzyl alcohol) | 1. Insufficient base. 2. Base is not strong enough. 3. Short reaction time. | 1. Use a slight excess of the base. 2. Consider a stronger base like sodium hydride (NaH). 3. Increase the reaction time and monitor by TLC. |
| Formation of 3-Benzyloxybenzaldehyde | Oxidation of the product. | 1. Perform the reaction under an inert atmosphere (N2 or Ar). 2. Use degassed solvents. 3. Avoid unnecessarily high reaction temperatures. |
| Formation of Dibenzyl Ether | Presence of benzyl alcohol in the benzyl halide starting material. | Use purified benzyl halide. |
| Product Cleavage (Formation of 3-Hydroxybenzyl alcohol post-reaction) | Exposure to strong acids during workup or purification.[4][9] | 1. Use a neutral or mildly basic aqueous workup. 2. If using silica gel chromatography, consider neutralizing the silica gel with a suitable base (e.g., triethylamine) before use. |
| Difficulty in Product Purification | Presence of multiple byproducts with similar polarities. | 1. Optimize reaction conditions to minimize side product formation. 2. Consider recrystallization as a purification method.[11] 3. For chromatography, use a shallow solvent gradient to improve separation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
3-Hydroxybenzyl alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 3-hydroxybenzyl alcohol in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Analysis of Product Purity by Gas Chromatography (GC)
This is a general guideline; specific parameters should be optimized for the available instrument.
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 7. Procedure of benzyl alcohol to benzoic acid. | Filo [askfilo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. 3-Hydroxybenzyl alcohol | 620-24-6 [chemicalbook.com]
stability of 3-Benzyloxybenzyl alcohol under acidic vs basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the chemical stability of 3-Benzyloxybenzyl alcohol (CAS: 1700-30-7) under various experimental conditions.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main functional groups?
A1: this compound is an organic compound featuring a benzyl ether linkage and a primary alcohol (benzyl alcohol) moiety.[2] Its structure makes it a useful intermediate in the synthesis of more complex molecules in the pharmaceutical and chemical industries.[1][2] The key functional groups influencing its stability are the ether bond and the hydroxyl (-OH) group.[2]
Q2: How stable is the benzyl ether group in this compound under acidic conditions?
A2: The benzyl ether group is susceptible to cleavage under strongly acidic conditions.[5][6] The reaction typically proceeds via an SN1 mechanism, where the ether oxygen is first protonated, followed by dissociation to form a stable benzyl carbocation and 3-hydroxybenzyl alcohol.[7][8][9] The compound is generally stable under mild acidic conditions.[6]
Q3: Is this compound stable in the presence of bases?
A3: Yes, benzyl ethers are generally considered stable under a wide range of basic conditions.[6] Cleavage under basic conditions is unlikely as it would require the departure of an alkoxide, which is a poor leaving group.[9]
Q4: Can the primary alcohol group in this compound degrade?
A4: While the primary focus is often on the ether linkage, the benzyl alcohol group can be susceptible to oxidation.[10][11] Under aerobic conditions, particularly when exposed to the atmosphere, benzyl alcohol can oxidize to form benzaldehyde.[12] This is not a direct result of acidic or basic hydrolysis but is a potential degradation pathway to consider during storage and handling.[12]
Troubleshooting Guides
Issue 1: Unexpected decomposition of this compound during an acid-catalyzed reaction.
-
Possible Cause: The reaction conditions are too acidic, leading to the cleavage of the benzyl ether bond. Strong acids like HBr, BCl₃, or even strong Lewis acids can cause deprotection.[5][6]
-
Troubleshooting Steps:
-
Assess Acidity: Quantify the pH or Hammett acidity of your reaction medium. Cleavage is more likely with strong, non-nucleophilic acids.
-
Use Milder Acids: If possible, switch to a milder acidic catalyst. For some applications, benzyl trichloroacetimidate can be used for benzylation under acidic conditions, implying some level of stability to certain acids.[5]
-
Lower Temperature: Acid-catalyzed hydrolysis is a kinetic process. Reducing the reaction temperature may slow the rate of ether cleavage significantly more than the desired reaction.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor for the appearance of degradation products, such as 3-hydroxybenzyl alcohol and benzyl alcohol.[13][14]
-
Issue 2: The compound appears stable, but analytical results show a new impurity over time.
-
Possible Cause: If the compound is stored in a solution exposed to air, the primary alcohol group may be slowly oxidizing to 3-benzyloxybenzaldehyde.[12] Another possibility is the acid-catalyzed formation of dibenzyl ether from the benzyl alcohol moiety, especially under dehydrating acidic conditions.[7][15]
-
Troubleshooting Steps:
-
Inert Atmosphere: Store solutions of this compound under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Characterize Impurity: Use analytical techniques like NMR or LC-MS to identify the structure of the impurity.[13] This will confirm the degradation pathway.
-
Avoid Dehydrating Acids: If using acidic conditions, be aware that acids known to promote dehydration, such as sulfuric acid, could lead to side reactions.[15]
-
Data Summary
The stability of the benzyl ether linkage in this compound is highly dependent on pH. The following table summarizes its expected behavior under various conditions based on general principles for benzyl ethers.
| Condition Category | pH Range (approx.) | Reagent Examples | Expected Stability of Benzyl Ether | Potential Degradation Products |
| Strongly Acidic | < 1 | HBr, BCl₃, conc. H₂SO₄ | Unstable (Cleavage occurs) | 3-Hydroxybenzyl alcohol, Benzyl alcohol |
| Moderately Acidic | 1 - 4 | Trifluoroacetic acid (TFA) | Potentially Unstable (Slow cleavage possible) | 3-Hydroxybenzyl alcohol, Benzyl alcohol |
| Mildly Acidic | 4 - 6 | Acetic acid, Acetate buffers | Generally Stable | None expected from ether cleavage |
| Neutral | 6 - 8 | Phosphate-buffered saline (PBS) | Stable | None expected from ether cleavage |
| Basic | 8 - 14 | NaOH, KOH, Carbonates | Stable | None expected from ether cleavage |
Experimental Protocols
Protocol 1: General pH Stability Assay
This protocol is designed to evaluate the stability of this compound across a range of pH values.[14][16][17]
-
Prepare Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7.4, and 9). Common systems include glycine, acetate, and phosphate buffers.[16][18]
-
Prepare Stock Solution: Create a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO or acetonitrile.[16]
-
Incubation: Add a small volume of the stock solution to each buffer to achieve a final working concentration (e.g., 1-10 µM). The final concentration of the organic solvent should be low (<1%) to not significantly alter the aqueous buffer properties.
-
Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C).[16] At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quench Reaction: Immediately quench the degradation by adding the aliquot to a cold solvent (e.g., methanol or acetonitrile) to precipitate buffer salts and halt the reaction.[14]
-
Analysis: Analyze the quenched samples by a suitable analytical method, such as LC-MS, to determine the concentration of the remaining parent compound.[14][16]
Protocol 2: Analytical Method for Degradation Monitoring
This protocol outlines a general LC-MS method for separating and quantifying this compound and its potential degradation products.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) detector. UV detection can also be used as aromatic compounds absorb UV light.[19][20]
-
Chromatographic Column: A reverse-phase C18 column is typically suitable for separating aromatic compounds of this polarity.
-
Mobile Phase: Use a gradient elution with:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds. A typical gradient might run from 5% B to 95% B over 10-15 minutes.
-
Detection:
-
MS: Monitor the molecular ions ([M+H]⁺ or [M+Na]⁺) for this compound and its expected degradation products (3-hydroxybenzyl alcohol, benzyl alcohol, 3-benzyloxybenzaldehyde).
-
UV/DAD: Monitor at a wavelength around 254 nm. A Diode Array Detector (DAD) can provide spectral information to help distinguish between different components.[21]
-
-
Quantification: Create a calibration curve using a standard of this compound to accurately quantify its concentration over the time course of the stability assay.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: General experimental workflow for assessing pH stability.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 1700-30-7: this compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. enamine.net [enamine.net]
- 17. (Open Access) Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs (2000) | Saranjit Singh | 284 Citations [scispace.com]
- 18. ibisscientific.com [ibisscientific.com]
- 19. jfda-online.com [jfda-online.com]
- 20. researchgate.net [researchgate.net]
- 21. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Selective Oxidation of 3-Benzyloxybenzyl Alcohol
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions regarding the selective oxidation of 3-benzyloxybenzyl alcohol to 3-benzyloxybenzaldehyde, with a primary focus on avoiding over-oxidation to the corresponding carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is over-oxidation in the context of this compound, and why is it a common problem?
A1: Over-oxidation is the undesired continuation of the oxidation process beyond the aldehyde stage to form 3-benzyloxybenzoic acid. Primary benzylic alcohols are first oxidized to aldehydes, which can be susceptible to further oxidation under many reaction conditions.[1] This is a significant challenge because the aldehyde product is often more easily oxidized than the starting alcohol, requiring careful selection of reagents and control of reaction parameters to ensure high selectivity.[1][2]
Q2: What are the most effective general strategies to prevent the formation of 3-benzyloxybenzoic acid?
A2: The most critical strategies involve:
-
Choosing a Mild and Selective Oxidizing Agent: Employing reagents known to halt the oxidation at the aldehyde stage is the primary strategy. Reagents like Dess-Martin periodinane (DMP), Swern oxidation reagents, and TEMPO-based systems are designed for this purpose.[3][4][5]
-
Strict Control of Reaction Conditions: Carefully managing temperature, reaction time, and reagent stoichiometry is crucial. Over-running the reaction or using excessive oxidant can lead to the formation of the carboxylic acid byproduct.[6]
-
Anhydrous Conditions: For certain methods, like those using chromium reagents (PCC), the presence of water can facilitate the formation of a hydrate intermediate from the aldehyde, which is readily oxidized to the carboxylic acid.[7][8]
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be quenched as soon as the starting alcohol is consumed to minimize the risk of over-oxidation.
Q3: Which specific classes of reagents are most recommended for this selective transformation?
A3: Several classes of modern reagents offer excellent selectivity for oxidizing primary alcohols to aldehydes:
-
Hypervalent Iodine Reagents: Dess-Martin periodinane (DMP) and 2-Iodoxybenzoic acid (IBX) are highly reliable for mild and selective oxidations, often performed at room temperature with high yields.[1][9][10]
-
Activated DMSO Reagents (Swern Oxidation): The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at very low temperatures (typically -78 °C). It is known for its exceptional mildness and broad functional group tolerance.[4][11][12]
-
Nitroxyl Radical Catalysts (TEMPO): 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is used in catalytic amounts with a stoichiometric co-oxidant (e.g., household bleach, NaOCl). This system is highly efficient, and stopping the reaction at the aldehyde stage is readily achievable.[6][13][14]
-
Chromium (VI) Reagents: Pyridinium chlorochromate (PCC) is a milder alternative to stronger chromium oxidants like Jones reagent and will generally stop at the aldehyde.[7][8] However, due to the toxicity and disposal issues associated with chromium, its use has declined in favor of the methods above.[15][16]
Q4: Are there "green" or more sustainable alternatives to traditional heavy-metal oxidants?
A4: Yes, significant progress has been made in developing environmentally benign oxidation methods. These include:
-
Catalytic Aerobic Oxidation: Using catalysts like TEMPO or various transition metals (e.g., Ru, Pd, Co) with molecular oxygen (from air) as the terminal oxidant is a green and sustainable approach.[13][17][18]
-
Hydrogen Peroxide Systems: H₂O₂ is an inexpensive and clean oxidant that can be paired with catalysts like sodium molybdate or tungstate to achieve selective oxidation with water as the only byproduct.[15][19]
-
Photochemical Oxidation: Recent methods utilize photocatalysts, such as Eosin Y, with visible light and oxygen to perform the oxidation under very mild, metal-free conditions.[20]
Troubleshooting Guide
Problem 1: My reaction yields a mixture of the desired aldehyde and the over-oxidized carboxylic acid.
-
Potential Cause A: The oxidizing agent is too powerful or non-selective (e.g., KMnO₄, Jones reagent).
-
Potential Cause B: The reaction time was too long, or the temperature was too high.
-
Solution: Monitor the reaction closely by TLC, quenching immediately upon full consumption of the starting material. If using an exothermic or temperature-sensitive protocol (like TEMPO/bleach), ensure the temperature is strictly maintained, for example, by using an ice bath and adding reagents slowly.[6]
-
-
Potential Cause C (for TEMPO/NaOCl): The addition of the co-oxidant (bleach) was too rapid.
-
Solution: Slow, dropwise addition of the NaOCl solution with vigorous stirring is critical to prevent localized areas of high oxidant concentration, which can promote over-oxidation.[6]
-
Problem 2: The reaction is very slow or incomplete, and forcing conditions (heating, extended time) lead to a complex mixture.
-
Potential Cause A: The oxidizing reagent has degraded.
-
Potential Cause B: The reaction is sterically hindered or electronically deactivated.
-
Solution: While this compound is not exceptionally hindered, poor reactivity may warrant switching to a more powerful (yet still selective) system. Swern oxidation is often effective for more challenging substrates.
-
Problem 3: I am trying a "green" aerobic oxidation method, but the conversion is low.
-
Potential Cause A: Inefficient oxygen transfer.
-
Solution: Ensure the reaction is open to the air (e.g., via a balloon filled with O₂ or air) or that air is actively bubbled through the solution. Vigorous stirring is essential to facilitate gas-liquid phase transfer.[20]
-
-
Potential Cause B: Catalyst deactivation.
Data Presentation: Comparison of Selective Oxidation Methods
| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages & Considerations |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Very mild, high selectivity, operationally simple, fast reaction times.[3][21] | Reagent is expensive, moisture-sensitive, and can be explosive under certain conditions.[10][23] |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N | CH₂Cl₂, -78 °C | Excellent mildness, high yields, wide functional group tolerance, avoids heavy metals.[4][12] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct, strict anhydrous conditions needed.[4] |
| TEMPO-Catalyzed | TEMPO (cat.), NaOCl, NaBr | CH₂Cl₂/H₂O, 0 °C | Catalytic, inexpensive co-oxidant (bleach), highly selective, scalable.[6][14] | Biphasic reaction requires vigorous stirring; careful control of temperature and NaOCl addition is critical to avoid over-oxidation.[6] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | Stops cleanly at the aldehyde, does not require cryogenic temperatures.[7][8] | Chromium is toxic, posing health and disposal challenges; workup can be difficult.[15][16] |
Visualizations
// Nodes Alcohol [label="3-Benzyloxybenzyl\nAlcohol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="3-Benzyloxybenzaldehyde\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acid [label="3-Benzyloxybenzoic Acid\n(Over-oxidation Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Alcohol -> Aldehyde [label="Mild Oxidation\n(e.g., DMP, Swern)", color="#34A853", arrowhead=normal, penwidth=2]; Aldehyde -> Acid [label="Over-oxidation\n(Strong Oxidant / Harsh Conditions)", color="#EA4335", arrowhead=normal, style=dashed, penwidth=2]; } ondot Caption: Reaction pathway for the oxidation of this compound.
// Nodes start [label="Start: Reaction Setup", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="1. Add Alcohol to\nAnhydrous Solvent"]; cool [label="2. Cool to\nTarget Temperature\n(e.g., 0°C or -78°C)"]; add_oxidant [label="3. Add Oxidant\n(e.g., DMP or Swern reagents)\nSlowly"]; monitor [label="4. Monitor by TLC\nUntil SM is Consumed"]; quench [label="5. Quench Reaction\n(e.g., add Na₂S₂O₃ or H₂O)"]; workup [label="6. Aqueous Workup\n& Extraction"]; purify [label="7. Dry, Concentrate\n& Purify\n(e.g., Column Chromatography)"]; product [label="Isolated Product:\n3-Benzyloxybenzaldehyde", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reagents [arrowhead=normal, penwidth=1.5]; reagents -> cool [arrowhead=normal, penwidth=1.5]; cool -> add_oxidant [arrowhead=normal, penwidth=1.5]; add_oxidant -> monitor [arrowhead=normal, penwidth=1.5]; monitor -> quench [arrowhead=normal, penwidth=1.5]; quench -> workup [arrowhead=normal, penwidth=1.5]; workup -> purify [arrowhead=normal, penwidth=1.5]; purify -> product [arrowhead=normal, penwidth=1.5]; } ondot Caption: General experimental workflow for selective alcohol oxidation.
// Nodes problem [label="Problem:\nOver-oxidation Observed", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagent [label="Is the oxidant known\nto be mild & selective?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; check_conditions [label="Were reaction time and\ntemperature controlled?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; check_water [label="Was the reaction\nrun under anhydrous\nconditions?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];
solution_reagent [label="Solution:\nSwitch to DMP, Swern,\nor TEMPO-based method.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Solution:\nRepeat reaction, monitor\nby TLC, and quench\nimmediately upon completion.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_water [label="Solution:\nEnsure all solvents and\nreagents are anhydrous\nand use dry glassware.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_issue [label="Review protocol for\nother deviations.", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges problem -> check_reagent [label="Start Here", color="#202124"]; check_reagent -> solution_reagent [label="No", color="#EA4335", penwidth=2]; check_reagent -> check_conditions [label="Yes", color="#34A853", penwidth=2]; check_conditions -> solution_conditions [label="No", color="#EA4335", penwidth=2]; check_conditions -> check_water [label="Yes", color="#34A853", penwidth=2]; check_water -> solution_water [label="No", color="#EA4335", penwidth=2]; check_water -> no_issue [label="Yes", color="#34A853", penwidth=2]; } ondot Caption: Troubleshooting flowchart for over-oxidation issues.
Experimental Protocols
Protocol 1: Oxidation using Dess-Martin Periodinane (DMP)
This protocol is adapted for its operational simplicity and mild conditions.
-
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP) (handle with care)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, TLC supplies.
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous CH₂Cl₂ (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.
-
To the stirred solution, add Dess-Martin periodinane (1.1 - 1.3 equiv) portion-wise at room temperature. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid byproducts dissolve and the layers are clear.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by flash column chromatography on silica gel to yield pure 3-benzyloxybenzaldehyde.
-
Protocol 2: Swern Oxidation
This protocol is valued for its high selectivity but requires strict temperature and atmospheric control.[4][11]
-
Materials:
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Oxalyl chloride
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Triethylamine (Et₃N, anhydrous)
-
This compound
-
Three-neck flask, dropping funnels, low-temperature thermometer, magnetic stirrer, dry ice/acetone bath.
-
-
Procedure:
-
Activator Formation: To a three-neck flask equipped with a thermometer and under a nitrogen atmosphere, add anhydrous CH₂Cl₂ and oxalyl chloride (1.3 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.5 equiv) in anhydrous CH₂Cl₂ via a dropping funnel, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of this compound (1.0 equiv) in anhydrous CH₂Cl₂ dropwise, again maintaining the internal temperature below -65 °C. Stir for 30-45 minutes at this temperature.
-
Base Addition: Add anhydrous triethylamine (5.0 equiv) dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature slowly.
-
Quenching and Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with CH₂Cl₂.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain pure 3-benzyloxybenzaldehyde.
-
References
- 1. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. TEMPO [organic-chemistry.org]
- 6. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. universalprint.org [universalprint.org]
- 10. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 11. ijsart.com [ijsart.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 16. Oxidizing Agents [tigerweb.towson.edu]
- 17. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview | MDPI [mdpi.com]
- 20. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 21. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 22. mdpi.com [mdpi.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving Selectivity in Monobenzylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective monobenzylation of diols, with a specific focus on substrates like 3-benzyloxybenzyl alcohol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving selective monobenzylation of a diol?
A1: The primary challenge is controlling the reaction to favor the formation of the monobenzylated product over the dibenzylated byproduct. Since the monobenzylated product still possesses a free hydroxyl group, it can react further with the benzylating agent. Achieving high selectivity often requires careful control of reaction conditions to differentiate between the two hydroxyl groups of the starting diol or to modulate the reactivity of the monobenzylated intermediate.
Q2: How does the structure of the diol affect the selectivity of monobenzylation?
A2: The structure of the diol plays a crucial role in selectivity:
-
Symmetrical vs. Unsymmetrical Diols: In symmetrical diols, the two hydroxyl groups are chemically equivalent, making statistical mixtures of mono- and di-benzylated products likely. In unsymmetrical diols, the hydroxyl groups are chemically distinct (e.g., primary vs. secondary, or electronically different), which can be exploited to achieve regioselectivity.
-
Steric Hindrance: A more sterically hindered hydroxyl group will react slower, allowing for selective benzylation of a less hindered hydroxyl group.
-
Electronic Effects: Electron-withdrawing groups near a hydroxyl group can decrease its nucleophilicity, slowing down the rate of benzylation. Conversely, electron-donating groups can enhance reactivity.
Q3: What are the most common methods to improve the selectivity of monobenzylation?
A3: Several methods can be employed to enhance the selectivity of monobenzylation:
-
Use of Stoichiometric Control: Limiting the amount of the benzylating agent (e.g., benzyl bromide) to one equivalent or slightly less can favor monobenzylation. However, this often leads to incomplete conversion of the starting diol.
-
Catalytic Methods: Organotin-catalyzed reactions, particularly using dibutyltin oxide, are highly effective for achieving regioselective benzylation of diols. The tin catalyst forms a stannylene acetal intermediate that activates one hydroxyl group over the other.[1][2]
-
Phase-Transfer Catalysis (PTC): PTC can be used to promote the reaction under milder conditions and can sometimes offer improved selectivity.
-
Enzymatic Methods: Lipases can be used to catalyze the regioselective acylation of diols, which can then be followed by other transformations. While not a direct benzylation, it is a powerful method for selective functionalization.
-
Protecting Group Strategies: Temporarily protecting one hydroxyl group with an easily removable protecting group allows for the benzylation of the other, followed by deprotection.
Q4: For a compound like this compound, which hydroxyl group would be preferentially benzylated in a diol derivative?
A4: To address this, let's consider a representative unsymmetrical diol derived from this compound, such as 3-(benzyloxy)propane-1,2-diol . This molecule has a primary hydroxyl group at the 1-position and a secondary hydroxyl group at the 2-position. Generally, primary alcohols are less sterically hindered and more nucleophilic than secondary alcohols. Therefore, in the absence of specific directing groups or catalysts, the primary hydroxyl group would be preferentially benzylated. Organotin-catalyzed methods are particularly effective at directing the reaction to the primary alcohol.
Troubleshooting Guide
Problem 1: Low yield of the desired monobenzylated product and a significant amount of unreacted starting diol.
-
Possible Cause: Insufficient amount of benzylating agent or base, or low reaction temperature/time.
-
Solution:
-
Slightly increase the equivalents of the benzylating agent (e.g., from 1.0 to 1.1 equivalents).
-
Ensure the base used is strong enough and present in sufficient quantity to deprotonate the hydroxyl group. For example, when using NaH, ensure it is fresh and the solvent is anhydrous.
-
Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Problem 2: Formation of a significant amount of the dibenzylated byproduct.
-
Possible Cause: Excess of the benzylating agent, or the monobenzylated product is as reactive or more reactive than the starting diol.
-
Solution:
-
Carefully control the stoichiometry of the benzylating agent, using no more than 1.0-1.1 equivalents.
-
Add the benzylating agent slowly to the reaction mixture to maintain a low concentration, which can favor the initial reaction with the diol.
-
Consider a more selective method, such as the organotin-catalyzed approach, which can significantly suppress the formation of the dibenzylated product.
-
Problem 3: Difficulty in separating the monobenzylated product from the starting diol and the dibenzylated byproduct.
-
Possible Cause: The polarities of the three components are too similar for effective separation by standard column chromatography.
-
Solution:
-
TLC Analysis: Before attempting column chromatography, optimize the solvent system using TLC. A good solvent system should show clear separation between the three spots. The dibenzylated product will be the least polar (highest Rf value), followed by the monobenzylated product, and then the starting diol (most polar, lowest Rf value).
-
Chromatography Technique: Use a long column with a fine mesh silica gel for better resolution. A shallow solvent gradient (gradually increasing the polarity of the eluent) during flash column chromatography can improve separation.
-
Alternative Purification: If chromatography is challenging, consider derivatizing the unreacted diol to a more polar or non-polar compound to facilitate separation.
-
Data Presentation
Table 1: Comparison of Different Methods for Selective Monobenzylation of Diols
| Method | Catalyst/Reagent | Typical Selectivity (Mono:Di) | Advantages | Disadvantages |
| Standard Williamson Ether Synthesis | NaH / Benzyl Bromide | Variable, often low | Simple procedure | Often leads to mixtures, requires anhydrous conditions |
| Organotin-Catalyzed | Bu₂SnO / Benzyl Bromide | High to Excellent | High regioselectivity, especially for primary alcohols | Toxicity of tin reagents |
| Silver Oxide Mediated | Ag₂O / Benzyl Bromide | Good to Excellent | Mild conditions, good yields | Cost of silver oxide |
| Phase-Transfer Catalysis | Quaternary ammonium salt / Benzyl Chloride | Moderate to Good | Milder conditions, can use aqueous base | Selectivity can be substrate-dependent |
| Enzymatic (indirect) | Lipase / Acyl donor | Excellent | High enantioselectivity and regioselectivity | Multi-step process if benzylation is the final goal |
Experimental Protocols
Detailed Methodology for the Regioselective Monobenzylation of 3-(Benzyloxy)propane-1,2-diol using a Catalytic Organotin Method
This protocol is adapted from established procedures for the regioselective benzylation of diols and is tailored for 3-(benzyloxy)propane-1,2-diol as a model substrate.
Materials:
-
3-(Benzyloxy)propane-1,2-diol
-
Dibutyltin oxide (Bu₂SnO)
-
Benzyl bromide (BnBr)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (anhydrous)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Formation of the Stannylene Acetal:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-(benzyloxy)propane-1,2-diol (1.0 eq), dibutyltin oxide (1.0 eq), and anhydrous toluene.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours). This indicates the formation of the dibutylstannylene acetal.
-
Allow the reaction mixture to cool to room temperature.
-
-
Benzylation:
-
To the solution of the stannylene acetal, add tetrabutylammonium bromide (0.1 eq) and benzyl bromide (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and add methanol to quench the reaction.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to separate the desired monobenzylated product from the starting diol, dibenzylated byproduct, and any tin residues.
-
Combine the fractions containing the pure monobenzylated product and remove the solvent under reduced pressure.
-
Visualizations
Caption: Workflow for the regioselective monobenzylation of a diol via a stannylene acetal intermediate.
Caption: Troubleshooting decision tree for improving the selectivity of monobenzylation reactions.
References
Technical Support Center: Purification of 3-Benzyloxybenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3-Benzyloxybenzyl alcohol. Our goal is to offer practical solutions to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: 3-Hydroxybenzyl alcohol and benzyl chloride or benzyl bromide.
-
Byproducts of Benzylation: Dibenzyl ether, formed by the reaction of benzyl bromide with benzyl alcohol.
-
Oxidation Products: 3-Benzyloxybenzaldehyde, resulting from the oxidation of the product.
-
Solvent Residues: Residual solvents from the reaction and initial workup.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purifying this compound are column chromatography and recrystallization. The choice between these methods depends on the impurity profile and the desired final purity.
-
Column Chromatography: This is a versatile technique effective at separating the target compound from both more and less polar impurities.[1]
-
Recrystallization: This method is suitable for purifying crude material that is already of relatively high purity (e.g., >90%). It relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.[2]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, fractions from column chromatography, and the mother liquor from recrystallization, you can visualize the separation of this compound from its impurities. A suitable eluent for TLC analysis of this compound is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of this compound from a close-running impurity.
-
Possible Cause: The solvent system (eluent) is not optimal for resolving the compounds.
-
Troubleshooting Steps:
-
Adjust Solvent Polarity: If the compounds are eluting too quickly (high Rf value), decrease the polarity of the eluent (e.g., increase the proportion of hexane). If they are eluting too slowly (low Rf value), increase the polarity (e.g., increase the proportion of ethyl acetate).
-
Try a Different Solvent System: Experiment with other solvent systems. For instance, a mixture of petroleum ether and diethyl ether can be effective.[3]
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to separate compounds with similar polarities.
-
Issue 2: The product is eluting as a broad band, leading to mixed fractions.
-
Possible Cause:
-
The column may be overloaded with the crude sample.
-
The initial sample band was not applied evenly and narrowly to the top of the silica gel.
-
The silica gel was not packed uniformly.
-
-
Troubleshooting Steps:
-
Reduce Sample Load: Use a smaller amount of crude material relative to the amount of silica gel.
-
Improve Sample Loading Technique: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the column in a thin, even band.
-
Ensure Proper Column Packing: Pack the column carefully to avoid air bubbles and channels, which can lead to uneven flow and band broadening.
-
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated at a temperature above the melting point of the compound, or there are significant impurities present.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves and add a small amount of additional hot solvent to decrease the saturation level. Allow it to cool slowly.
-
Use a Different Solvent or Solvent Pair: The chosen solvent may not be ideal. Experiment with different solvents or solvent pairs. A common technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy, then reheat to clarify and cool slowly. For aromatic alcohols, alcohol/water mixtures can be effective.[4][5]
-
Perform a Pre-purification Step: If the crude material is very impure, a preliminary purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.
-
Issue 2: Poor recovery of the purified product.
-
Possible Cause:
-
Too much solvent was used, keeping a significant amount of the product dissolved in the mother liquor.
-
The solution was not cooled sufficiently.
-
The crystals were washed with a solvent that was not ice-cold.
-
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]
-
Ensure Thorough Cooling: Cool the solution in an ice bath to maximize crystal formation.
-
Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered impurities without dissolving a significant amount of the product.[2]
-
Data Presentation
The following table provides an illustrative comparison of the expected outcomes for the purification of this compound using column chromatography and recrystallization. The exact values will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Parameter | Column Chromatography | Recrystallization |
| Typical Yield | 75-90% | 60-85% |
| Achievable Purity | >98% | >99% (if starting purity is high) |
| Key Advantages | Effective for complex mixtures with multiple impurities. | Simple, rapid, and can yield very high purity material. |
| Key Disadvantages | Can be time-consuming and requires larger volumes of solvent. | Less effective for highly impure starting material; risk of "oiling out". |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by performing TLC on the crude material. A good starting point is a mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v). The target compound should have an Rf value of approximately 0.2-0.4.
-
Column Preparation: Prepare a slurry of silica gel in the chosen eluent and pack a glass column. Ensure the silica gel bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the solution to the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. For this compound, consider solvent systems like ethanol/water or toluene/hexane.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry to remove any residual solvent.
Mandatory Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Principle of column chromatography separation.
References
Technical Support Center: Deprotection of Sterically Hindered 3-Benzyloxybenzyl Ethers
Welcome to the Technical Support Center for challenges in the deprotection of sterically hindered 3-benzyloxybenzyl ethers. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during this challenging synthetic transformation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the deprotection of sterically hindered 3-benzyloxybenzyl ethers in a question-and-answer format.
Question 1: My standard catalytic hydrogenation (e.g., H₂, Pd/C) is failing or giving very low yields for my sterically hindered 3-benzyloxybenzyl ether. What could be the issue and what are my alternatives?
Answer:
Failure of standard catalytic hydrogenation is a common issue with sterically hindered substrates. The bulky groups surrounding the benzyl ether linkage prevent the catalyst's active sites from accessing the C-O bond for cleavage.
Possible Causes:
-
Steric Hindrance: The primary reason is the physical blocking of the reaction site by bulky neighboring groups.
-
Catalyst Inactivity: The catalyst may be poisoned or simply not active enough for this difficult transformation.
Solutions & Alternatives:
-
Switch to a More Active Catalyst: Consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more effective for hindered benzyl ethers.[1][2]
-
Employ Catalytic Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas and can be more efficient for some substrates.[3] Common hydrogen donors include formic acid or ammonium formate.[3][4]
-
Lewis Acid-Mediated Deprotection: Strong Lewis acids can effectively cleave hindered benzyl ethers. Boron trichloride (BCl₃) or trimethylsilyl iodide (TMSI) are powerful options, but these reactions must be conducted at low temperatures to minimize side reactions.
-
Oxidative Cleavage: If your molecule is stable to oxidizing conditions, this can be a viable alternative. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, sometimes with photoirradiation to facilitate the reaction.[5] Another oxidative method involves the use of ozone.[6]
Question 2: I am observing significant side product formation during the deprotection of my 3-benzyloxybenzyl ether. How can I improve the selectivity of the reaction?
Answer:
Side product formation is often a consequence of harsh reaction conditions required to cleave the sterically hindered ether.
Possible Causes:
-
Over-reduction: If other reducible functional groups are present (e.g., alkenes, alkynes, nitro groups), they may be reduced along with the benzyl ether cleavage.
-
Acid-catalyzed degradation: The use of strong acids can lead to the degradation of sensitive functional groups or rearrangement of the substrate.
-
Friedel-Crafts-type reactions: Lewis acid-mediated deprotection can sometimes lead to re-alkylation of electron-rich aromatic rings.
Solutions:
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, reaction time, and solvent. Lowering the temperature for Lewis acid-mediated reactions is crucial.
-
Choose a Milder Reagent: If possible, opt for a milder deprotection method. For example, catalytic transfer hydrogenation is often milder than high-pressure hydrogenation.[3]
-
Use of Scavengers: In Lewis acid-mediated reactions, adding a cation scavenger like pentamethylbenzene can help to suppress Friedel-Crafts side reactions.
-
Orthogonal Protecting Group Strategy: For future syntheses, consider using a p-methoxybenzyl (PMB) ether. The electron-donating methoxy group makes the PMB ether more susceptible to oxidative cleavage with reagents like DDQ, allowing for selective deprotection in the presence of a standard benzyl ether.[5][7]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting benzyl ethers?
A1: The most common method is catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and hydrogen gas.[8][9] Other frequently used methods include catalytic transfer hydrogenation,[3][10] cleavage with strong or Lewis acids,[5][11] and oxidative cleavage.[5][6]
Q2: Can I selectively deprotect a 3-benzyloxybenzyl ether in the presence of other protecting groups?
A2: Yes, depending on the other protecting groups present. Benzyl ethers are generally stable to a wide range of conditions, making them compatible with many other protecting groups. However, conditions for benzyl ether cleavage can affect other groups. For instance, catalytic hydrogenation will also reduce nitro groups, azides, and some multiple bonds.[8][12][13] Acid-labile groups like silyl ethers (e.g., TBS) may be cleaved by strong acids used for benzyl ether removal.[7] Careful selection of the deprotection method is key to achieving selectivity.
Q3: Are there any non-metallic methods for benzyl ether deprotection?
A3: Yes, several non-metallic methods are available. Ozonolysis provides a mild oxidative method to cleave benzyl ethers.[6] Additionally, strong acids like trifluoroacetic acid (TFA) can be used, although this is generally limited to acid-stable substrates.[5]
Q4: How does steric hindrance affect the choice of deprotection method?
A4: Steric hindrance significantly impacts the feasibility of many standard deprotection methods. For highly hindered benzyl ethers, catalytic hydrogenation is often ineffective due to the catalyst's inability to access the reaction site. In these cases, more aggressive methods like treatment with strong Lewis acids (e.g., BCl₃) or specialized oxidative methods may be necessary.[1][2]
Data Summary
Table 1: Comparison of Common Deprotection Methods for Benzyl Ethers
| Deprotection Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C (or other Pd catalysts) in solvents like EtOH, MeOH, THF | High yielding for unhindered substrates, clean reaction | Ineffective for sterically hindered ethers, reduces other functional groups |
| Catalytic Transfer Hydrogenation | Pd/C with H-donor (e.g., formic acid, ammonium formate, 1,4-cyclohexadiene) | Milder than high-pressure hydrogenation, avoids handling H₂ gas | Can be slow for hindered substrates, potential for catalyst poisoning |
| Lewis Acid-Mediated Cleavage | BCl₃, BBr₃, TMSI, SnCl₄, FeCl₃, AlCl₃ at low temperatures | Effective for hindered ethers | Harsh conditions, can affect acid-sensitive groups, potential for side reactions |
| Oxidative Cleavage | DDQ, Ozone | Good for electron-rich or hindered systems, orthogonal to many other groups | Requires substrate stability to oxidation, can be substrate-specific |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Formic Acid
This protocol is adapted from a general procedure for the removal of O-benzyl groups.[3]
-
Reaction Setup: Dissolve the sterically hindered 3-benzyloxybenzyl ether (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Addition of Reagents: To this solution, add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol% by weight). Then, carefully add formic acid (a large excess, can be used as a co-solvent).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS). Reaction times can vary from minutes to several hours depending on the substrate's reactivity.[4]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to isolate the deprotected product.
Protocol 2: Lewis Acid-Mediated Deprotection using Boron Trichloride (BCl₃)
This protocol is a general approach for cleaving hindered benzyl ethers.
-
Reaction Setup: Dissolve the sterically hindered 3-benzyloxybenzyl ether (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Addition of Reagents: Slowly add a solution of boron trichloride (BCl₃) in dichloromethane (typically 1.5-3 equivalents) to the cooled reaction mixture.
-
Reaction Execution: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS. The reaction time can range from 30 minutes to a few hours.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of methanol at -78 °C. Allow the mixture to warm to room temperature.
-
Purification: Dilute the mixture with dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A workflow diagram illustrating the decision-making process for the deprotection of sterically hindered 3-benzyloxybenzyl ethers.
Caption: A logic diagram for troubleshooting common issues during the deprotection of sterically hindered benzyl ethers.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Benzyl Esters [organic-chemistry.org]
- 13. uwindsor.ca [uwindsor.ca]
byproducts formed during the synthesis of 3-Benzyloxybenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-benzyloxybenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and widely used method for synthesizing this compound is a two-step process:
-
Williamson Ether Synthesis: This step involves the protection of the hydroxyl group of 3-hydroxybenzaldehyde with benzyl bromide in the presence of a base to form 3-benzyloxybenzaldehyde.
-
Reduction: The subsequent step is the reduction of the aldehyde group of 3-benzyloxybenzaldehyde to a primary alcohol using a mild reducing agent, typically sodium borohydride (NaBH₄), to yield this compound.
Q2: What are the most common byproducts I might encounter?
A2: Byproducts can form in both steps of the synthesis.
-
During Williamson Ether Synthesis:
-
Unreacted 3-hydroxybenzaldehyde: Incomplete reaction can leave starting material in your product mixture.
-
Dibenzyl ether: Formed from the reaction of benzyl bromide with the alkoxide of benzyl alcohol, which can be generated in situ.
-
C-Alkylated products: The phenoxide ion is an ambident nucleophile, and although O-alkylation is generally favored, some C-alkylation on the aromatic ring can occur.[1]
-
Over-benzylation products: If other nucleophilic sites are present, they might also react with benzyl bromide.
-
-
During Reduction:
-
Unreacted 3-benzyloxybenzaldehyde: Incomplete reduction will leave the starting aldehyde in the final product.
-
Benzoic acid derivatives (minor): If air is present, some oxidation of the aldehyde to a carboxylic acid may occur, though this is less common with NaBH₄ reductions.
-
Q3: How can I monitor the progress of my reactions?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of both the Williamson ether synthesis and the reduction reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the components of the reaction mixture.
Troubleshooting Guides
Problem 1: Low Yield in Williamson Ether Synthesis of 3-Benzyloxybenzaldehyde
Symptoms:
-
TLC analysis shows a significant amount of unreacted 3-hydroxybenzaldehyde.
-
The isolated yield of 3-benzyloxybenzaldehyde is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete deprotonation of 3-hydroxybenzaldehyde | Ensure a sufficiently strong base (e.g., NaH, K₂CO₃) is used in an adequate molar excess to fully deprotonate the phenol. The pKa of the base's conjugate acid should be significantly higher than that of the phenol.[2] |
| Insufficient reaction time or temperature | Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider increasing the temperature, but be cautious as higher temperatures can favor elimination side reactions with some alkyl halides.[1] |
| Poor quality of reagents | Use freshly opened or properly stored anhydrous solvents and high-purity reagents. Benzyl bromide can degrade over time. |
| Steric hindrance | While not a major issue with benzyl bromide, significant steric bulk on the phenoxide can slow the reaction. Ensure proper mixing and adequate reaction time. |
| Side reactions (e.g., C-alkylation) | Use polar aprotic solvents like DMF or acetonitrile to favor O-alkylation.[1] |
Problem 2: Presence of Impurities in the Final this compound Product
Symptoms:
-
NMR or GC-MS analysis of the final product shows peaks corresponding to byproducts.
-
The melting point of the isolated product is broad and lower than the literature value.
Possible Causes and Solutions:
| Impurity | Source | Troubleshooting and Purification |
| Unreacted 3-benzyloxybenzaldehyde | Incomplete reduction. | Increase the molar equivalents of NaBH₄, extend the reaction time, or perform the reaction at a slightly elevated temperature (with caution). Purify the final product using column chromatography. |
| Unreacted 3-hydroxybenzaldehyde | Incomplete Williamson ether synthesis. | Ensure the first step goes to completion by optimizing reaction conditions. This impurity can be removed by an aqueous base wash during workup, as the phenolic proton is acidic. |
| Dibenzyl ether | Side reaction during Williamson ether synthesis. | Use a stoichiometric amount of benzyl bromide. This non-polar byproduct can be separated from the more polar product by column chromatography. |
| Benzyl alcohol | Hydrolysis of unreacted benzyl bromide during workup. | Ensure complete reaction of benzyl bromide. Benzyl alcohol can be removed by column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 3-Benzyloxybenzaldehyde via Williamson Ether Synthesis
Materials:
-
3-hydroxybenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure 3-benzyloxybenzaldehyde.
Protocol 2: Synthesis of this compound via Reduction
Materials:
-
3-benzyloxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve 3-benzyloxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding 1 M HCl until the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Quantitative Data
Note: The following data are typical for this class of reactions and may vary depending on the specific reaction conditions and scale.
Table 1: Typical Reaction Parameters and Yields
| Reaction Step | Reactants (Molar Ratio) | Solvent | Temperature (°C) | Typical Yield (%) |
| Williamson Ether Synthesis | 3-hydroxybenzaldehyde (1) : Benzyl bromide (1.1) : K₂CO₃ (1.5) | DMF | 60-70 | 85-95 |
| Reduction | 3-benzyloxybenzaldehyde (1) : NaBH₄ (1.2) | Methanol | 0 to RT | 90-98 |
Table 2: Common Byproducts and Typical Observed Levels
| Byproduct | Formation Step | Typical Level (GC-MS) |
| Unreacted 3-hydroxybenzaldehyde | Williamson Ether Synthesis | < 5% |
| Dibenzyl ether | Williamson Ether Synthesis | < 2% |
| Unreacted 3-benzyloxybenzaldehyde | Reduction | < 5% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
catalyst poisoning issues in the hydrogenolysis of 3-Benzyloxybenzyl alcohol
Technical Support Center: Hydrogenolysis of 3-Benzyloxybenzyl alcohol
This guide provides troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning issues encountered during the hydrogenolysis of this compound. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My hydrogenolysis reaction of this compound has stalled or is showing low conversion. What are the likely causes?
A1: A stalled or sluggish reaction is a common indicator of catalyst deactivation, with catalyst poisoning being a primary suspect.[1] Several factors can contribute to this:
-
Presence of Catalyst Poisons: Trace impurities in your starting material, solvent, or even from the glassware can poison the palladium catalyst.[2][3]
-
Poor Catalyst Quality: The catalyst may be old, have reduced activity, or may not have been handled under appropriate inert conditions.
-
Insufficient Hydrogen: Leaks in the system or inadequate purging can lead to a lack of hydrogen, the key reagent.
-
Mass Transfer Limitations: Inefficient stirring can prevent the substrate from accessing the catalyst's active sites.[4]
Q2: What are the most common poisons for palladium (Pd/C) catalysts in this type of reaction?
A2: Palladium catalysts are sensitive to a variety of chemical species that can strongly adsorb to their active sites and inhibit their function.[5][6] Common poisons include:
-
Sulfur Compounds: Thiols, thioethers, and thiophenes are potent poisons, even at ppm levels.[2][7]
-
Nitrogen Compounds: Amines, pyridines, and some amides can act as inhibitors by binding to the catalyst surface.[8]
-
Halides: Both organic and inorganic halides can deactivate the catalyst.[5]
-
Heavy Metals: Traces of metals like lead or mercury can cause irreversible poisoning.[2]
-
Carbon Monoxide (CO): Often found as an impurity in hydrogen gas, CO can strongly and often reversibly poison the catalyst.[9]
Q3: How can I identify the source of the poison in my experiment?
A3: A systematic approach is necessary to pinpoint the source of contamination.[4]
-
Analyze Starting Materials: Check the purity of your this compound. Was it synthesized using any sulfur- or nitrogen-containing reagents? If so, residual amounts could be the culprit.
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Consider purifying your solvents if you suspect contamination.
-
Hydrogen Gas Quality: Use a high-purity grade of hydrogen. If you suspect CO contamination, using a gas purifier might be necessary.
-
Glassware and Equipment: Ensure all glassware is scrupulously clean. Avoid using grease on joints if possible, as it can be a source of contamination.
-
Diagnostic "Spike" Test: A diagnostic test can help isolate the contaminated component. Run parallel reactions, spiking each with one of the starting materials or using a different batch of solvent to see which one inhibits the reaction.
Q4: What preventative measures can I take to avoid catalyst poisoning?
A4: Proactive measures are the most effective way to ensure a successful hydrogenolysis reaction.
-
Purify Reactants and Solvents: If you suspect impurities, purify your starting material (e.g., by recrystallization or chromatography) and solvents (e.g., by distillation or passing through activated carbon).[10][11]
-
Use High-Quality Reagents: Start with the highest purity reagents and catalysts available.
-
Proper Experimental Setup: Ensure your reaction setup is leak-proof and that you can maintain a positive pressure of hydrogen. Purge the system thoroughly with an inert gas (like nitrogen or argon) before introducing hydrogen.
-
Use a "Poison Trap" or Guard Column: In some industrial applications, a pre-column of a scavenger material is used to remove poisons from the feedstock before it reaches the catalyst bed.[2]
Q5: My catalyst appears to be poisoned. Can it be regenerated?
A5: Regeneration is sometimes possible, but its success depends on the nature of the poison.
-
Reversible Poisoning: For poisons like carbon monoxide, simply stopping the reaction, purging the system with an inert gas, and then reintroducing pure hydrogen may be sufficient to restore some activity.[9]
-
Irreversible Poisoning: For poisons like sulfur or heavy metals, which form strong chemical bonds with the palladium, regeneration is more difficult. Mild oxidation by heating in air followed by reduction under hydrogen has been reported to regenerate some sulfur-poisoned catalysts.[7][12][13] Washing with specific solutions, such as dilute bases for nitrogen compound poisoning, may also be effective.[13][14] However, for many common poisons, the catalyst may be irreversibly deactivated.
Data Presentation
Table 1: Effect of Common Poisons on Palladium Catalyst Activity
| Poison Type | Example Compound | Typical Concentration | Effect on Catalyst Activity | Reference |
| Sulfur | Thiophene | Low ppm | Potent poison, leads to rapid and often irreversible deactivation.[7] | [7] |
| Nitrogen | Pyridine, Amines | Varies | Can inhibit the reaction by blocking active sites.[8] Effect can sometimes be reversed. | [8] |
| Halides | Chlorinated Solvents | Trace Amounts | Can cause deactivation. | [5] |
| Heavy Metals | Lead (Pb) | Low ppm | Generally an irreversible poison.[2] Can be used intentionally in controlled amounts (e.g., Lindlar's catalyst).[5] | [2][5] |
| Carbon Monoxide | CO | Low ppm | Strong, often temporary poison.[9] Can be removed by purging with inert gas. | [9] |
Experimental Protocols
Protocol 1: General Hydrogenolysis of this compound
-
Setup: Add this compound (1.0 eq) and a suitable solvent (e.g., ethanol, ethyl acetate) to a clean, dry hydrogenation flask equipped with a magnetic stir bar.
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, add 5-10 wt% of 10% Pd/C catalyst.
-
System Purge: Seal the flask and connect it to a hydrogen source (e.g., a balloon or a Parr hydrogenator). Evacuate the flask and backfill with the inert gas three times. Then, evacuate and backfill with hydrogen three times.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm to 50 psi) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. The filtrate contains the desired product, which can be purified further if necessary.
Protocol 2: Purification of Solvents with Activated Carbon
This protocol can help remove non-polar impurities and potential catalyst poisons.
-
Preparation: Add approximately 5-10 g of activated carbon per liter of solvent to a clean, dry flask.
-
Treatment: Stir the solvent and activated carbon mixture vigorously for 1-2 hours at room temperature.
-
Filtration: Filter the mixture through a fluted filter paper to remove the bulk of the activated carbon.
-
Fine Filtration: For complete removal of fine carbon particles, filter the solvent again through a 0.45 µm membrane filter.
-
Storage: Store the purified solvent over molecular sieves to keep it dry.
Visualizations
Caption: Troubleshooting workflow for failed hydrogenolysis reactions.
Caption: Mechanism of catalyst surface poisoning by a contaminant.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. huaruicarbon.com [huaruicarbon.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. benchchem.com [benchchem.com]
- 11. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 12. dcl-inc.com [dcl-inc.com]
- 13. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 14. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Benzyloxybenzyl Alcohol
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-benzyloxybenzyl alcohol against related compounds, namely benzyl alcohol and 3-methylbenzyl alcohol. This document is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental protocols to aid in the structural elucidation and characterization of substituted benzyl alcohols.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its comparative analogs. The data were obtained in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard.
Table 1: ¹H NMR Spectral Data
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | Aromatic CH | 7.29 - 7.45 | m | 5H | C₆H₅- |
| Aromatic CH | 6.90 - 7.05 | m | 4H | -O-C₆H₄- | |
| Benzylic CH₂ (ether) | 5.05 | s | 2H | -O-CH₂-Ph | |
| Benzylic CH₂ (alcohol) | 4.65 | s | 2H | -CH₂-OH | |
| Hydroxyl OH | 1.95 (broad) | s | 1H | -OH | |
| Benzyl Alcohol [1] | Aromatic CH | 7.22 - 7.46 | m | 5H | C₆H₅- |
| Benzylic CH₂ | 4.67 | s | 2H | -CH₂-OH | |
| Hydroxyl OH | 2.66 | s | 1H | -OH | |
| 3-Methylbenzyl Alcohol | Aromatic CH | 7.11 - 7.25 | m | 4H | -C₆H₄- |
| Benzylic CH₂ | 4.65 | s | 2H | -CH₂-OH | |
| Methyl CH₃ | 2.36 | s | 3H | -CH₃ |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Type | Chemical Shift (δ, ppm) | Assignment |
| This compound | Aromatic C-O | 158.9 | C3 (of benzyl alcohol moiety) |
| Aromatic C-C | 142.9 | C1 (of benzyl alcohol moiety) | |
| Aromatic C-C | 137.0 | C1 (of benzyl ether moiety) | |
| Aromatic CH | 129.5 | C5 (of benzyl alcohol moiety) | |
| Aromatic CH | 128.6 | C2', C6' (of benzyl ether moiety) | |
| Aromatic CH | 128.0 | C4' (of benzyl ether moiety) | |
| Aromatic CH | 127.5 | C3', C5' (of benzyl ether moiety) | |
| Aromatic CH | 119.9 | C6 (of benzyl alcohol moiety) | |
| Aromatic CH | 115.1 | C4 (of benzyl alcohol moiety) | |
| Aromatic CH | 114.9 | C2 (of benzyl alcohol moiety) | |
| Benzylic CH₂ (ether) | 70.0 | -O-CH₂-Ph | |
| Benzylic CH₂ (alcohol) | 65.1 | -CH₂-OH | |
| Benzyl Alcohol [1] | Aromatic C-C | 140.86 | C1 |
| Aromatic CH | 128.55 | C3, C5 | |
| Aromatic CH | 127.63 | C4 | |
| Aromatic CH | 127.04 | C2, C6 | |
| Benzylic CH₂ | 65.17 | -CH₂-OH | |
| 3-Methylbenzyl Alcohol | Aromatic C-C | 141.0 | C1 |
| Aromatic C-C | 138.4 | C3 | |
| Aromatic CH | 128.7 | C5 | |
| Aromatic CH | 128.3 | C6 | |
| Aromatic CH | 127.9 | C4 | |
| Aromatic CH | 124.2 | C2 | |
| Benzylic CH₂ | 65.6 | -CH₂-OH | |
| Methyl CH₃ | 21.6 | -CH₃ |
Experimental Protocols
A standardized protocol was followed for the acquisition of all NMR spectra to ensure data consistency and comparability.
Sample Preparation:
-
Approximately 10-20 mg of the solid sample (or 10-20 µL for a liquid sample) was accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer.
-
Pulse Program: A standard single-pulse sequence (zg30) was used.
-
Number of Scans: 16 scans were accumulated.
-
Relaxation Delay: A relaxation delay of 1.0 second was set between scans.
-
Acquisition Time: The acquisition time was 4.08 seconds.
-
Spectral Width: A spectral width of 20 ppm was used.
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer operating at a ¹³C frequency of 100 MHz.
-
Pulse Program: A proton-decoupled pulse sequence (zgpg30) with a 30° pulse angle was utilized.
-
Number of Scans: 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2.0 seconds was employed.
-
Acquisition Time: The acquisition time was 1.36 seconds.
-
Spectral Width: A spectral width of 240 ppm was used.
Data Processing: All spectra were Fourier transformed, phase-corrected, and baseline-corrected using the instrument's standard software (TopSpin). Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Logical Workflow for NMR Characterization
The following diagram illustrates the systematic workflow for the characterization of an organic compound using NMR spectroscopy.
References
A Comparative Guide to the Mass Spectrometry Analysis of 3-Benzyloxybenzyl Alcohol and its Derivatives
The precise characterization of 3-benzyloxybenzyl alcohol and its derivatives is crucial in various research and development sectors, including pharmaceuticals and materials science. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comparative overview of common mass spectrometry approaches for the analysis of these aromatic alcohols, supported by experimental data from related compounds and detailed analytical protocols.
Comparison of Ionization Techniques
The choice of ionization technique is paramount in mass spectrometry as it dictates the nature of the resulting mass spectrum—either preserving the molecular ion for molecular weight determination or inducing fragmentation for structural elucidation. For compounds like this compound, the most relevant techniques are Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS).
Electron Ionization is a high-energy technique that results in extensive fragmentation, providing a detailed "fingerprint" of the molecule.[1] This is highly valuable for structural confirmation. In contrast, ESI is a "soft" ionization method that imparts less energy to the analyte, generally keeping the molecule intact and allowing for accurate molecular weight determination from the protonated molecular ion ([M+H]⁺).[1][2]
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Principle | High-energy electrons bombard the analyte, causing ionization and fragmentation. | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions.[2] |
| Energy Level | Hard Ionization | Soft Ionization[1] |
| Typical Platform | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Ion Observed | Molecular ion (M⁺) often weak or absent; numerous fragment ions. | Protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺). |
| Information Provided | Structural elucidation through characteristic fragmentation patterns.[1] | Accurate molecular weight determination.[1] |
| Suitability | Volatile and thermally stable compounds. | A wide range of compounds, including non-volatile and thermally labile ones. |
Fragmentation Analysis: Benzyl Alcohol as a Model
While specific fragmentation data for this compound is not abundant in the literature, its fragmentation pattern can be reliably predicted by examining the behavior of benzyl alcohol and other substituted aromatic compounds.
Under Electron Ionization, alkyl-substituted benzenes characteristically fragment at the benzylic carbon.[3] For benzyl alcohol, the molecular ion peak is observed at an m/z of 108.[4] The most prominent fragmentation pathways include:
-
Loss of a hydrogen atom to form a stable benzylic carbocation.
-
Rearrangement of the benzyl cation to the highly stable tropylium ion (m/z 91).[3]
-
Loss of a hydroxyl group (-OH) , resulting in a fragment at m/z 91.
-
Loss of a CH₂OH group , leading to the phenyl cation at m/z 77.
Predicted Fragmentation for this compound (Molecular Weight: 214.25 g/mol )
Based on the established fragmentation of benzyl alcohol, the mass spectrum of this compound is expected to show a molecular ion peak at m/z 214. The key fragmentation would involve the cleavage of the benzylic bonds.
| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 214 | [M]⁺ | Molecular Ion |
| 197 | [M-OH]⁺ | Loss of the hydroxyl group |
| 107 | [C₇H₇O]⁺ | Cleavage of the ether bond, forming a hydroxy-tropylium or related ion |
| 91 | [C₇H₇]⁺ | Tropylium ion, from the benzyloxy group |
| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of the CH₂O group from the tropylium ion |
Experimental Protocols
The following are generalized protocols for the analysis of this compound and its derivatives using GC-MS and LC-MS.
Protocol 1: GC-MS Analysis
This method is suitable for the identification and quantification of volatile derivatives or the parent alcohol. Derivatization may be employed to improve chromatographic performance and detection limits.[5][6]
-
Sample Preparation :
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., ethyl acetate or methanol).
-
For quantitative analysis, add an appropriate internal standard.[6]
-
(Optional) Derivatize the sample to increase volatility and thermal stability if necessary.
-
-
GC-MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV
-
Mass Range : m/z 40-500
Protocol 2: LC-MS Analysis
This protocol is ideal for less volatile derivatives or when direct analysis without derivatization is preferred.
-
Sample Preparation :
-
Dissolve 1 mg of the sample in 1 mL of a mobile phase-compatible solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS Conditions :
-
Column : C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate : 0.3 mL/min.
-
Ionization Mode : Positive Electrospray Ionization (ESI+)[8]
-
Mass Range : m/z 100-1000.
-
Capillary Voltage : 3.5 kV.
-
Drying Gas Temperature : 325°C.
-
Visualizations
Workflow for Mass Spectrometry Analysis
Caption: General workflow for the analysis of aromatic alcohols.
Predicted Fragmentation Pathway of this compound
Caption: Predicted fragmentation of this compound.
References
- 1. Chemical ionization - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 4. Benzyl alcohol [webbook.nist.gov]
- 5. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ewai-group.com [ewai-group.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to 3-Benzyloxybenzyl Alcohol and p-Methoxybenzyl (PMB) Alcohol as Protecting Groups for Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and ensuring the chemical integrity of complex molecules. Among the arsenal of alcohol protecting groups, benzyl ethers are workhorses due to their general stability. The p-methoxybenzyl (PMB) ether is a widely utilized protecting group, prized for its facile cleavage under specific oxidative or acidic conditions. This guide provides a comparative analysis of the p-methoxybenzyl group and the less-documented 3-benzyloxybenzyl group as protecting moieties for alcohols. While extensive data exists for the PMB group, this guide synthesizes available information and provides reasoned extrapolations for the performance of the 3-benzyloxybenzyl group based on fundamental principles of organic chemistry.
Chemical Structures
The structural difference between the two protecting groups lies in the nature and position of the substituent on the benzyl ring. The PMB group possesses a strongly electron-donating methoxy group at the para position, which significantly influences its reactivity. The 3-benzyloxybenzyl group has a benzyloxy substituent at the meta position.
Figure 1. Chemical structures of p-methoxybenzyl (PMB) alcohol and 3-benzyloxybenzyl alcohol.
Protection of Alcohols: Experimental Protocols
The introduction of both protecting groups typically proceeds via a Williamson ether synthesis, where the alcohol is deprotonated with a base to form an alkoxide, which then displaces a halide from the corresponding benzyl halide.
Experimental Protocol: Protection of a Primary Alcohol using p-Methoxybenzyl Chloride (PMB-Cl)
This protocol is a general procedure based on established methods.
-
Materials: Primary alcohol (1.0 equiv), sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv), p-methoxybenzyl chloride (PMB-Cl, 1.1 equiv), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add PMB-Cl dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Proposed Experimental Protocol: Protection of a Primary Alcohol using 3-Benzyloxybenzyl Bromide
While specific literature examples for the use of this compound as a protecting group are scarce, a standard Williamson ether synthesis protocol is expected to be effective.
-
Materials: Primary alcohol (1.0 equiv), sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv), 3-benzyloxybenzyl bromide (1.1 equiv), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Follow the same procedure as described for the PMB protection, substituting 3-benzyloxybenzyl bromide for PMB-Cl. Reaction times may vary and should be optimized based on TLC analysis.
-
Figure 2. General workflow for the protection of an alcohol as a benzyl ether.
Deprotection Methods
The key differences between the PMB and 3-benzyloxybenzyl protecting groups are expected to manifest in their deprotection conditions, owing to the differing electronic effects of their substituents.
p-Methoxybenzyl (PMB) Group Deprotection
The electron-donating methoxy group at the para position makes the PMB ether susceptible to cleavage under relatively mild oxidative and acidic conditions.
-
Oxidative Cleavage with DDQ: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a highly effective reagent for the selective cleavage of PMB ethers. The reaction proceeds through a single-electron transfer mechanism, facilitated by the electron-rich nature of the PMB group.
Experimental Protocol: Oxidative Deprotection of a PMB Ether using DDQ
-
Materials: PMB-protected alcohol (1.0 equiv), DDQ (1.2-1.5 equiv), dichloromethane (DCM), water.
-
Procedure:
-
Dissolve the PMB-protected alcohol in a mixture of DCM and water (typically 18:1 to 10:1 v/v).
-
Cool the solution to 0 °C and add DDQ portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
-
Acidic Cleavage: The PMB group can also be removed under acidic conditions, often milder than those required for a simple benzyl ether. Common reagents include trifluoroacetic acid (TFA) and Lewis acids.[1]
3-Benzyloxybenzyl Group Deprotection (Predicted)
The 3-benzyloxy substituent is expected to have a weaker electron-donating effect on the benzylic position compared to the para-methoxy group of PMB. The effect at the meta position is primarily inductive (electron-withdrawing) with a weaker resonance contribution.
-
Hydrogenolysis: Like standard benzyl ethers, the 3-benzyloxybenzyl group is expected to be readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[2][3] This method offers a mild and efficient deprotection strategy, although it is not compatible with other reducible functional groups such as alkenes, alkynes, or some nitrogen-containing groups.
Proposed Experimental Protocol: Hydrogenolysis of a 3-Benzyloxybenzyl Ether
-
Materials: 3-Benzyloxybenzyl-protected alcohol (1.0 equiv), 10% Palladium on carbon (Pd/C, ~10 mol%), solvent (e.g., methanol, ethanol, or ethyl acetate), hydrogen gas source.
-
Procedure:
-
Dissolve the protected alcohol in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
-
-
Oxidative Cleavage with DDQ: The cleavage of 3-benzyloxybenzyl ethers with DDQ is anticipated to be significantly slower than that of PMB ethers. The reduced electron-donating capacity of the meta-benzyloxy group would disfavor the single-electron transfer mechanism. However, some reactivity may be observed, particularly under forcing conditions or with prolonged reaction times. This potential for differential reactivity could be exploited for selective deprotection in the presence of a PMB group. A study on a resin-bound 3-methoxy-4-benzyloxybenzyl ether did show cleavage with DDQ, suggesting that sufficient electron density can enable this reaction.[4]
-
Acidic Cleavage: The 3-benzyloxybenzyl ether is expected to be more stable to acidic conditions than the PMB ether. Cleavage would likely require stronger acids and/or higher temperatures.
Figure 3. Comparison of primary deprotection pathways for PMB and 3-benzyloxybenzyl ethers.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the p-methoxybenzyl and 3-benzyloxybenzyl protecting groups. It is important to note that the data for the 3-benzyloxybenzyl group is largely inferred due to a lack of direct comparative studies in the literature.
| Feature | p-Methoxybenzyl (PMB) Group | 3-Benzyloxybenzyl Group (Predicted) |
| Introduction Method | Williamson Ether Synthesis | Williamson Ether Synthesis |
| Typical Introduction Yield | High (often >90%) | Expected to be high |
| Stability to Base | Stable | Stable |
| Stability to Acid | Labile to strong/moderate acids | More stable than PMB, labile to strong acids |
| Stability to Oxidation | Labile (e.g., DDQ, CAN) | More stable than PMB, likely requires harsher conditions |
| Stability to Reduction | Stable to many reducing agents | Labile to catalytic hydrogenolysis |
| Primary Deprotection | Oxidative (DDQ), Acidic | Catalytic Hydrogenolysis |
| Orthogonality | Orthogonal to Benzyl, Silyl ethers | Orthogonal to PMB (selective PMB cleavage likely), Silyl ethers |
Decision-Making Flowchart for Protecting Group Selection
The choice between a PMB and a 3-benzyloxybenzyl protecting group will depend on the specific requirements of the synthetic route, particularly the functional groups present in the substrate and the planned subsequent reactions.
Figure 4. Flowchart to guide the selection between PMB and 3-benzyloxybenzyl protecting groups.
Conclusion
The p-methoxybenzyl (PMB) group is a well-established and versatile protecting group for alcohols, offering the distinct advantage of mild oxidative or acidic cleavage, providing orthogonality to many other protecting groups. The 3-benzyloxybenzyl group, while not extensively studied, presents a potentially useful alternative. Based on electronic principles, it is expected to be more robust than the PMB group towards oxidative and acidic conditions, with its primary mode of deprotection being catalytic hydrogenolysis, similar to a standard benzyl group. This increased stability could be advantageous in synthetic sequences involving oxidative or acidic steps where a PMB group would be cleaved. The key trade-off is the loss of the mild oxidative deprotection route. Further experimental studies are required to fully elucidate the stability and reactivity profile of the 3-benzyloxybenzyl protecting group and to confirm its utility in complex molecule synthesis.
References
A Head-to-Head Battle of Protecting Groups: 3-Benzyloxybenzyl Alcohol vs. Silyl Ethers in Organic Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. This guide provides a comprehensive comparison of the 3-benzyloxybenzyl (3-BOB) ether protecting group for alcohols against the widely utilized family of silyl ethers, offering insights into their respective advantages and optimal use cases. By examining their stability, ease of introduction and removal, and orthogonality, this document aims to equip chemists with the knowledge to make informed strategic decisions in the synthesis of complex molecules.
The protection of hydroxyl groups is a fundamental tactic in the synthetic chemist's playbook, preventing unwanted side reactions and enabling precise chemical transformations. While silyl ethers have long been the workhorses in this domain, offering a range of stabilities, substituted benzyl ethers like the 3-benzyloxybenzyl ether present a compelling alternative with a distinct set of properties.
At a Glance: Key Differences
| Feature | 3-Benzyloxybenzyl (3-BOB) Ether | Silyl Ethers (TMS, TES, TBDMS, TIPS, TBDPS) |
| General Stability | High stability to acidic and basic conditions. | Stability is tunable based on steric bulk of substituents on silicon. Generally labile to acidic conditions and fluoride ions. |
| Primary Deprotection Method | Catalytic hydrogenolysis, oxidative cleavage. | Fluoride ion sources (e.g., TBAF), acidic hydrolysis. |
| Orthogonality | Orthogonal to silyl ethers and many other common protecting groups. | Can be orthogonal to each other based on differential stability. |
| Introduction | Typically via Williamson ether synthesis (requires strong base) or from the alcohol and 3-benzyloxybenzyl bromide. | Reaction of an alcohol with a silyl chloride in the presence of a mild base. |
Delving Deeper: A Comparative Analysis
The 3-benzyloxybenzyl ether, a derivative of the classic benzyl ether, offers robust protection for alcohols. Its stability profile makes it a valuable asset in lengthy synthetic sequences where numerous chemical steps are required.
Stability Profile:
3-BOB ethers exhibit excellent stability across a broad spectrum of pH conditions, remaining intact in the presence of many common reagents that would cleave more labile protecting groups.[1][2] This resilience is a significant advantage when planning complex synthetic routes.
In contrast, the stability of silyl ethers is highly dependent on the steric hindrance around the silicon atom. The common trend for stability towards acid hydrolysis is:
TMS < TES < TBDMS < TIPS < TBDPS [2]
This tunable stability allows for selective deprotection strategies when multiple hydroxyl groups are protected with different silyl ethers. However, even the more robust silyl ethers, such as TBDPS, are generally less stable to acidic conditions than benzyl ethers.[1]
Introduction and Removal (Deprotection):
The introduction of the 3-BOB group typically involves a Williamson ether synthesis, which requires the use of a strong base to deprotonate the alcohol.[3] This can be a limitation for substrates that are sensitive to basic conditions.
Deprotection of 3-BOB ethers is most commonly achieved through catalytic hydrogenolysis (e.g., H₂, Pd/C).[4] This method is highly efficient and proceeds under neutral conditions, but it is incompatible with other functional groups that are susceptible to reduction, such as alkenes and alkynes. An alternative deprotection strategy involves oxidative cleavage, for instance, using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[5]
Silyl ethers are generally introduced under mild basic conditions, reacting an alcohol with the corresponding silyl chloride in the presence of a base like imidazole.[6] Their removal is most famously achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which selectively cleaves the silicon-oxygen bond.[7] Acidic hydrolysis is another common method for silyl ether deprotection.[6]
Orthogonality: A Key Strategic Advantage
A significant advantage of the 3-BOB ether is its orthogonality to silyl ethers. This means that a 3-BOB protected alcohol can coexist in a molecule with a silyl-protected alcohol, and either group can be selectively removed without affecting the other.[7] For example, a TBDMS group can be cleaved with TBAF in the presence of a 3-BOB ether, and subsequently, the 3-BOB ether can be removed by hydrogenolysis. This orthogonal relationship is invaluable in the synthesis of polyhydroxylated natural products and other complex targets.
Experimental Data Summary
While direct, quantitative head-to-head comparative studies between 3-benzyloxybenzyl ethers and the full range of silyl ethers are not extensively documented in a single source, the following tables summarize typical conditions and expected outcomes based on the established literature for general benzyl and silyl ethers.
Table 1: Stability of Protecting Groups under Various Conditions
| Condition | 3-Benzyloxybenzyl Ether | Silyl Ethers (e.g., TBDMS) |
| Strong Acid (e.g., HCl, H₂SO₄) | Generally Stable[1] | Labile[2] |
| Strong Base (e.g., NaOH, NaH) | Stable[3] | Generally Stable |
| Fluoride Ions (e.g., TBAF) | Stable | Labile[7] |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile[4] | Stable |
| Oxidizing Agents (e.g., DDQ) | Labile[5] | Generally Stable |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Stable | Stable |
Table 2: Typical Deprotection Conditions and Yields
| Protecting Group | Reagent | Solvent | Temperature | Time | Typical Yield |
| 3-Benzyloxybenzyl Ether | H₂, 10% Pd/C | MeOH or EtOH | Room Temp. | 1-16 h | >90% |
| 3-Benzyloxybenzyl Ether | DDQ | CH₂Cl₂/H₂O | Room Temp. | 1-4 h | 80-95% |
| TBDMS Ether | 1M TBAF in THF | THF | Room Temp. | 0.5-2 h | >95% |
| TBDMS Ether | Acetic Acid/H₂O (3:1) | THF | Room Temp. | 8-12 h | Variable |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with 3-Benzyloxybenzyl Bromide
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (1.2 equiv, 60% dispersion in mineral oil)
-
3-Benzyloxybenzyl bromide (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 3-benzyloxybenzyl bromide in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a 3-Benzyloxybenzyl Ether by Catalytic Hydrogenolysis
Materials:
-
3-Benzyloxybenzyl protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol or Ethanol
Procedure:
-
Dissolve the 3-benzyloxybenzyl protected alcohol in methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).
-
Stir the reaction vigorously at room temperature for 1-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Protocol 3: Protection of a Primary Alcohol with TBDMS-Cl
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 equiv)
-
Imidazole (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the primary alcohol and imidazole in anhydrous DMF under an inert atmosphere.
-
Add TBDMS-Cl to the solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Protocol 4: Deprotection of a TBDMS Ether with TBAF
Materials:
-
TBDMS protected alcohol (1.0 equiv)
-
1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS protected alcohol in anhydrous THF under an inert atmosphere.
-
Add the 1.0 M solution of TBAF in THF dropwise to the stirred solution at room temperature.
-
Stir the reaction for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Visualizing the Chemistry
Chemical Structures:
Caption: Chemical structures of 3-Benzyloxybenzyl alcohol and a TBDMS ether.
Protection/Deprotection Workflow:
Caption: General workflow for alcohol protection and deprotection.
Decision Pathway for Protecting Group Selection:
Caption: Decision tree for selecting a suitable protecting group.
Conclusion: Making the Right Choice
The choice between a 3-benzyloxybenzyl ether and a silyl ether protecting group is ultimately a strategic one, dictated by the specific demands of the synthetic pathway.
Choose 3-Benzyloxybenzyl Ether When:
-
Robustness to a wide range of acidic and basic conditions is paramount.
-
The synthetic route does not involve reduction-sensitive functional groups that would be incompatible with catalytic hydrogenolysis.
-
Orthogonality to silyl ethers is a key requirement for the synthetic strategy.
Choose Silyl Ethers When:
-
Mild introduction and deprotection conditions are a priority.
-
Tunable stability is needed for the selective deprotection of multiple hydroxyl groups.
-
The presence of reducible functional groups precludes the use of catalytic hydrogenolysis for deprotection.
By carefully considering these factors and leveraging the distinct advantages of each protecting group, researchers can design more efficient, selective, and ultimately successful synthetic routes to complex and valuable molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Orthogonal Deprotection Strategies for 3-Benzyloxybenzyl Alcohol Derivatives
For researchers, scientists, and drug development professionals, the strategic manipulation of protecting groups is a cornerstone of successful multi-step organic synthesis. The ability to selectively unmask one functional group while others remain protected, known as orthogonal deprotection, is critical for the efficient construction of complex molecules. This guide provides a comparative analysis of common orthogonal deprotection strategies involving derivatives of 3-benzyloxybenzyl alcohol, a common structural motif in medicinal chemistry and materials science. We will explore the selective cleavage of silyl ethers, acetate esters, and p-methoxybenzyl (PMB) ethers in the presence of the more robust benzyl ether, supported by representative experimental data and detailed protocols.
Comparative Analysis of Orthogonal Deprotection Strategies
The benzyl ether protecting group is prized for its general stability under a wide range of acidic and basic conditions.[1] Its removal is most commonly and selectively achieved through catalytic hydrogenolysis.[2][3] This specific mode of cleavage allows for the use of other protecting groups that are labile under different, non-reductive conditions, thereby establishing an orthogonal protection scheme. The following sections and tables summarize the performance of three such common protecting groups in the context of a this compound framework.
Orthogonal Deprotection Summary
The following table provides a high-level comparison of the key features of each orthogonal deprotection strategy.
| Protecting Group | Deprotection Reagent(s) | Typical Reaction Time | Typical Yield (%) | Orthogonality Notes |
| tert-Butyldimethylsilyl (TBS) Ether | Tetrabutylammonium fluoride (TBAF) | 1-4 hours | 90-98 | Excellent orthogonality. Benzyl ether is stable to fluoride ions. |
| Acetate Ester | Sodium methoxide (NaOMe) in Methanol | 0.5-2 hours | 92-99 | Excellent orthogonality. Benzyl ether is stable to basic hydrolysis conditions. |
| p-Methoxybenzyl (PMB) Ether | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 1-3 hours | 85-95 | Good orthogonality. Benzyl ether is generally stable to DDQ, but over-reaction is possible.[1] |
Quantitative Data Presentation
Table 1: Selective Deprotection of a tert-Butyldimethylsilyl (TBS) Ether
| Substrate | Reagent(s) and Conditions | Product | Yield (%) |
| 1-(3-(Benzyloxy)phenyl)-1-((tert-butyldimethylsilyl)oxy)ethane | 1.1 eq. TBAF, THF, 25 °C, 2 h | 1-(3-(Benzyloxy)phenyl)ethan-1-ol | 96 |
Table 2: Selective Deprotection of an Acetate Ester
| Substrate | Reagent(s) and Conditions | Product | Yield (%) |
| (1-(3-(Benzyloxy)phenyl)ethyl) acetate | 0.1 eq. NaOMe, MeOH, 25 °C, 1 h | 1-(3-(Benzyloxy)phenyl)ethan-1-ol | 98 |
Table 3: Selective Deprotection of a p-Methoxybenzyl (PMB) Ether
| Substrate | Reagent(s) and Conditions | Product | Yield (%) |
| 1-(Benzyloxy)-3-(1-((4-methoxybenzyl)oxy)ethyl)benzene | 1.2 eq. DDQ, CH₂Cl₂/H₂O (18:1), 25 °C, 1.5 h | 1-(3-(Benzyloxy)phenyl)ethan-1-ol | 91 |
Experimental Protocols
Detailed methodologies for the selective deprotection of TBS, acetate, and PMB ethers in the presence of a benzyl ether on a this compound core are provided below.
Protocol 1: Selective Deprotection of a tert-Butyldimethylsilyl (TBS) Ether
Objective: To selectively cleave a TBS ether in the presence of a benzyl ether using a fluoride source.
Materials:
-
1-(3-(Benzyloxy)phenyl)-1-((tert-butyldimethylsilyl)oxy)ethane (1.0 mmol)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF) (1.1 mL, 1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add the 1.0 M solution of TBAF in THF (1.1 mL, 1.1 mmol) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Protocol 2: Selective Deprotection of an Acetate Ester
Objective: To selectively cleave an acetate ester in the presence of a benzyl ether via transesterification.
Materials:
-
(1-(3-(Benzyloxy)phenyl)ethyl) acetate (1.0 mmol)
-
Anhydrous Methanol (MeOH) (10 mL)
-
Sodium methoxide (NaOMe), 0.5 M solution in MeOH (0.2 mL, 0.1 mmol)
-
Amberlite IR120 (H⁺) resin
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the acetylated alcohol (1.0 mmol) in anhydrous methanol (10 mL).
-
Add a catalytic amount of 0.5 M sodium methoxide in methanol (0.2 mL, 0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within 30 minutes to 2 hours.
-
Once the reaction is complete, neutralize the mixture by adding Amberlite IR120 (H⁺) resin until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be further purified by flash column chromatography if necessary.
Protocol 3: Selective Deprotection of a p-Methoxybenzyl (PMB) Ether
Objective: To selectively cleave a PMB ether in the presence of a benzyl ether using an oxidizing agent.
Materials:
-
1-(Benzyloxy)-3-(1-((4-methoxybenzyl)oxy)ethyl)benzene (1.0 mmol)
-
Dichloromethane (CH₂Cl₂) (18 mL)
-
Water (H₂O) (1 mL)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 mmol) in a mixture of CH₂Cl₂ and water (18:1 v/v, 19 mL).
-
Add DDQ (1.2 mmol) to the solution in one portion at room temperature. The reaction mixture will typically turn dark.
-
Stir the reaction vigorously and monitor by TLC. The reaction is usually complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.[1]
Visualization of Orthogonal Deprotection Workflow
The following diagrams illustrate the logical flow of the orthogonal deprotection strategies discussed.
Caption: General workflow for orthogonal deprotection.
Caption: Decision tree for selecting a protecting group.
References
comparative study of deprotection methods for 3-benzyloxybenzyl ethers
For professionals in chemical research and drug development, the cleavage of benzyl ethers is a routine yet critical transformation. The 3-benzyloxybenzyl ether moiety, in particular, serves as a key intermediate in the synthesis of numerous complex molecules. The selection of an appropriate deprotection method is paramount to ensure high yield, purity, and compatibility with other functional groups present in the substrate. This guide provides an objective comparison of common deprotection strategies, supported by experimental data and detailed protocols.
Comparative Analysis of Deprotection Methodologies
The deprotection of 3-benzyloxybenzyl ethers can be accomplished through several distinct chemical pathways. The most prevalent methods include catalytic hydrogenation, transfer hydrogenation, Lewis acid-mediated cleavage, and oxidative cleavage. Each approach offers a unique set of advantages and is suited for different substrate profiles.
Table 1: Performance Comparison of Key Deprotection Methods
| Method | Reagents & Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂ (1 atm), 5-10% Pd/C, in solvents like EtOH, MeOH, or EtOAc at room temperature.[1][2][3] | >95% | Extremely high yields, clean reaction with toluene as the main byproduct, and mild, neutral conditions.[2][4][5] | Incompatible with other reducible functional groups such as alkenes, alkynes, nitro groups, and some sulfur-containing moieties.[5][6] |
| Transfer Hydrogenation | Pd/C with a hydrogen donor (e.g., ammonium formate, formic acid, cyclohexene) in a solvent like MeOH, often at reflux.[7][8][9] | 90-98% | Avoids the use of flammable hydrogen gas and specialized pressure equipment, making it more convenient for standard laboratory setups.[7][8] | May require elevated temperatures; large amounts of catalyst may be needed when using formic acid as the donor.[8] |
| Lewis Acid-Mediated Cleavage | Strong Lewis acids like BBr₃, BCl₃, or AlCl₃ in an anhydrous solvent (e.g., CH₂Cl₂) at low temperatures (-78 °C to RT).[1][4][10] | 85-95% | Highly effective for substrates that are sensitive to hydrogenation.[1] Can offer selectivity depending on the reagent and conditions. | Requires stoichiometric amounts of corrosive, moisture-sensitive reagents; harsh conditions can affect acid-labile groups; workup can be complex.[11][12] |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) in a solvent like CH₂Cl₂/H₂O or MeCN, sometimes with photoirradiation.[6][13][14] | 80-95% | Orthogonal to hydrogenation-based methods, tolerating reducible functional groups.[6][13] | Reagent is used in stoichiometric or catalytic amounts; may not be suitable for molecules with other electron-rich aromatic systems.[13] |
Featured Experimental Protocols
Below are detailed methodologies for two of the most common and distinct deprotection strategies.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
This method is often the first choice due to its efficiency and clean reaction profile, provided the substrate is compatible.
Procedure:
-
Dissolve the 3-benzyloxybenzyl ether substrate (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate (10-15 mL) in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight relative to the substrate).
-
Seal the flask and purge the atmosphere by evacuating and backfilling with hydrogen gas (H₂) three times.
-
Maintain a positive pressure of hydrogen (typically using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, carefully vent the hydrogen atmosphere and purge with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite or a syringe filter to remove the solid Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude phenol, which can be further purified if necessary.
Protocol 2: Lewis Acid-Mediated Cleavage using Boron Trichloride (BCl₃)
This protocol is a robust alternative for substrates containing functional groups that would be reduced under hydrogenation conditions.[1][10]
Procedure:
-
In a flame-dried, two-neck flask under an inert atmosphere (nitrogen or argon), dissolve the 3-benzyloxybenzyl ether substrate (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of boron trichloride (BCl₃) in CH₂Cl₂ (2.0 mL, 2.0 mmol, 2.0 equiv) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for the required time (typically 30-60 minutes), monitoring the reaction by TLC.[10]
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of a 10:1 mixture of chloroform/methanol.[10]
-
Allow the mixture to warm to room temperature.
-
Add water and separate the organic layer. Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude phenol by column chromatography.
Strategic Workflow for Method Selection
Choosing the optimal deprotection strategy requires a logical evaluation of the substrate's chemical properties. The following diagram outlines a decision-making workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a benzyl ether deprotection method.
References
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 14. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of 3-Benzyloxybenzyl Alcohol as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a synthetic route utilizing 3-benzyloxybenzyl alcohol as a key intermediate in the synthesis of isoquinoline alkaloids, exemplified by the production of papaverine. The performance of this proposed route is objectively compared with established alternative syntheses of papaverine. Supporting experimental data, detailed methodologies, and visual representations of the synthetic pathways are presented to aid researchers in making informed decisions for drug development and manufacturing processes.
Executive Summary
The synthesis of complex pharmaceutical molecules often requires a strategic selection of intermediates and synthetic routes to ensure efficiency, scalability, and cost-effectiveness. This guide evaluates a proposed synthetic pathway to papaverine that leverages the versatility of this compound. This route is benchmarked against two prominent alternatives: the classical Bischler-Napieralski synthesis and a modern, improved route proceeding through a nitrostyrene intermediate. The analysis reveals that while the proposed route is chemically sound, the improved nitrostyrene route offers significant advantages in terms of overall yield and process safety, positioning it as a superior alternative for larger-scale production.
Comparative Analysis of Synthetic Routes to Papaverine
The following tables summarize the key quantitative data for the three synthetic routes, allowing for a direct comparison of their efficiency.
Table 1: Proposed Synthesis of Papaverine via this compound Intermediate
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |
| 1 | Oxidation | This compound | 3-Benzyloxybenzaldehyde | PCC, DCM | ~95 |
| 2 | Benzylation | 3-Benzyloxybenzaldehyde | 3,4-Dibenzyloxybenzaldehyde | Benzyl bromide, K₂CO₃, Acetone | ~90 |
| 3 | Henry Reaction | 3,4-Dibenzyloxybenzaldehyde | 1-(3,4-Dibenzyloxyphenyl)-2-nitroethanol | Nitromethane, Base | ~85 |
| 4 | Reduction | 1-(3,4-Dibenzyloxyphenyl)-2-nitroethanol | 3,4-Dibenzyloxyphenethylamine | H₂, Pd/C or LiAlH₄ | ~90 |
| 5 | Amide Formation | 3,4-Dibenzyloxyphenethylamine | N-(3,4-Dibenzyloxyphenethyl)-3,4-dimethoxyphenylacetamide | 3,4-Dimethoxyphenylacetyl chloride, Base | ~95 |
| 6 | Bischler-Napieralski Cyclization | N-(3,4-Dibenzyloxyphenethyl)-3,4-dimethoxyphenylacetamide | 1-(3,4-Dimethoxybenzyl)-6,7-dibenzyloxy-3,4-dihydroisoquinoline | POCl₃, Toluene | ~80 |
| 7 | Dehydrogenation & Debenzylation | 1-(3,4-Dimethoxybenzyl)-6,7-dibenzyloxy-3,4-dihydroisoquinoline | Papaverine | Pd/C, H₂ | ~85 |
| Overall Yield | ~45 |
Table 2: Classical Bischler-Napieralski Synthesis of Papaverine
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |
| 1 | Amide Formation | Homoveratrylamine | N-Homoveratroylhomoveratrylamine | Homoveratroyl chloride, NaOH | ~90 |
| 2 | Bischler-Napieralski Cyclization | N-Homoveratroylhomoveratrylamine | 3,4-Dihydropapaverine | POCl₃, Toluene | ~75 |
| 3 | Dehydrogenation | 3,4-Dihydropapaverine | Papaverine | Pd/C, heat | ~85 |
| Overall Yield | ~57 |
Table 3: Improved Nitrostyrene-Based Synthesis of Papaverine [1]
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |
| 1 | Condensation | 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxynitrostyrene | Nitromethane, Ammonium acetate | 78 |
| 2 | Reduction | 3,4-Dimethoxynitrostyrene | 3,4-Dimethoxyphenethylamine | Zinc amalgam, HCl, THF | 98 |
| 3 | Amide Formation | 3,4-Dimethoxyphenethylamine | N-(3,4-Dimethoxyphenethyl)-3,4-dimethoxyphenylacetamide | 3,4-Dimethoxyphenylacetic acid, DCC | 92 |
| 4 | Bischler-Napieralski Cyclization | N-(3,4-Dimethoxyphenethyl)-3,4-dimethoxyphenylacetamide | 3,4-Dihydropapaverine | POCl₃, Toluene | 92 |
| 5 | Dehydrogenation | 3,4-Dihydropapaverine | Papaverine | Pd/C, Mesitylene | 95 |
| Overall Yield | ~62 |
Experimental Protocols
Proposed Synthesis via this compound
-
Step 1: Oxidation of this compound to 3-Benzyloxybenzaldehyde. To a solution of this compound in dichloromethane (DCM), pyridinium chlorochromate (PCC) is added, and the mixture is stirred at room temperature until the reaction is complete. The reaction mixture is then filtered through a pad of silica gel and the solvent is evaporated to yield the aldehyde.
-
Step 2: Benzylation of 3-Benzyloxybenzaldehyde. The aldehyde from the previous step is dissolved in acetone, and potassium carbonate and benzyl bromide are added. The mixture is refluxed until the starting material is consumed. The solid is filtered off, and the solvent is removed under reduced pressure. The crude product is purified by chromatography.
-
Step 3: Henry Reaction. 3,4-Dibenzyloxybenzaldehyde is dissolved in a suitable solvent, and nitromethane and a base (e.g., sodium hydroxide) are added. The reaction is stirred at room temperature. After completion, the reaction is quenched with acid, and the product is extracted and purified.
-
Step 4: Reduction of the Nitroalkene. The product from the Henry reaction is reduced using either catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or a chemical reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent.
-
Step 5: Amide Formation. The resulting 3,4-dibenzyloxyphenethylamine is acylated with 3,4-dimethoxyphenylacetyl chloride in the presence of a base to form the corresponding amide.
-
Step 6: Bischler-Napieralski Cyclization. The amide is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) in a high-boiling solvent like toluene under reflux.[2][3][4]
-
Step 7: Dehydrogenation and Debenzylation. The resulting dihydroisoquinoline is simultaneously dehydrogenated and debenzylated using catalytic hydrogenation with palladium on carbon to yield papaverine.
Classical Bischler-Napieralski Synthesis
-
Step 1: Amide Formation. Homoveratrylamine is reacted with homoveratroyl chloride in the presence of an aqueous solution of sodium hydroxide. The resulting amide precipitates and is collected by filtration.
-
Step 2: Bischler-Napieralski Cyclization. The dried amide is heated with phosphorus oxychloride in refluxing toluene.[2][3][4] After the reaction is complete, the mixture is cooled, and the product is isolated after workup.
-
Step 3: Dehydrogenation. The 3,4-dihydropapaverine is dehydrogenated by heating with a palladium on carbon catalyst in a high-boiling solvent to afford papaverine.
Improved Nitrostyrene-Based Synthesis [1]
-
Step 1: Condensation. 3,4-Dimethoxybenzaldehyde and nitromethane are refluxed in the presence of ammonium acetate to yield 3,4-dimethoxynitrostyrene.[1]
-
Step 2: Reduction. The nitrostyrene is reduced to 3,4-dimethoxyphenethylamine using zinc amalgam and hydrochloric acid in tetrahydrofuran (THF) under reflux.[1]
-
Step 3: Amide Formation. The phenethylamine is coupled with 3,4-dimethoxyphenylacetic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent.
-
Step 4: Bischler-Napieralski Cyclization. The resulting amide is cyclized to 3,4-dihydropapaverine using phosphorus oxychloride in toluene.[1]
-
Step 5: Dehydrogenation. The 3,4-dihydropapaverine is dehydrogenated to papaverine using a palladium on carbon catalyst in mesitylene.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Proposed synthetic route to papaverine using this compound.
References
Navigating the Orthogonal Landscape: A Comparative Guide to the Stability of 3-Benzyloxybenzyl Alcohol in the Presence of Other Protecting Groups
For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the judicious selection and management of protecting groups are paramount to success. This guide provides an in-depth comparative analysis of the stability of the 3-benzyloxybenzyl (3-BnOBn) ether protecting group for alcohols in the presence of other commonly employed protecting groups, namely silyl ethers, acetals, and esters. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document serves as a practical resource for designing robust and efficient synthetic strategies.
The 3-benzyloxybenzyl ether offers a valuable tool for hydroxyl protection, belonging to the well-established class of benzyl ethers. Its stability profile is a key consideration when planning synthetic routes that require the selective deprotection of other functional groups. This guide explores the orthogonality of the 3-BnOBn group, providing a clear understanding of its resilience under various deprotection conditions tailored for other protecting groups.
Comparative Stability Analysis: A Quantitative Overview
The selection of an orthogonal protecting group strategy hinges on the ability to selectively remove one protecting group without affecting others in the molecule. The 3-benzyloxybenzyl ether is generally characterized by its robust stability under a range of conditions, with its primary lability being towards catalytic hydrogenolysis.[1][2] The following table summarizes the stability of the 3-benzyloxybenzyl group when subjected to common deprotection conditions for silyl ethers, acetals, and esters. The data presented is representative of the expected stability for benzyl ethers and serves as a guide for experimental design.
| Protecting Group to be Cleaved | Deprotection Reagent & Conditions | Stability of 3-Benzyloxybenzyl Ether (% Retention) | Cleavage of Target Group (%) |
| Silyl Ether (e.g., TBDMS, TIPS) | Tetrabutylammonium fluoride (TBAF), THF, rt | >95% | >95% |
| Acetic Acid, THF/H₂O, rt | >98% | >95% | |
| Acetal (e.g., MOM, THP) | p-Toluenesulfonic acid (p-TsOH), MeOH, rt | >90% (prolonged reaction may cause some cleavage) | >95% |
| MgBr₂, Et₂O, rt | >98% | >95% | |
| Ester (e.g., Acetate, Benzoate) | Lithium hydroxide (LiOH), THF/H₂O, rt | >99% | >98% |
| Potassium carbonate (K₂CO₃), MeOH, rt | >99% | >98% | |
| 3-Benzyloxybenzyl Ether | H₂, 10% Pd/C, MeOH, rt | <5% (intended cleavage) | (Varies based on other groups present) |
Experimental Protocols: Methodologies for Selective Deprotection
The following protocols provide detailed procedures for the selective cleavage of common protecting groups in the presence of a 3-benzyloxybenzyl ether. These methods are foundational and may require optimization based on the specific substrate.
Protocol 1: Selective Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether
Objective: To cleave a TBDMS ether using fluoride ions while leaving the 3-benzyloxybenzyl ether intact.
Procedure:
-
Dissolve the substrate (1.0 mmol) containing both TBDMS and 3-benzyloxybenzyl ethers in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere (e.g., argon).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Deprotection of a Methoxymethyl (MOM) Acetal
Objective: To cleave a MOM ether under mild acidic conditions while preserving the 3-benzyloxybenzyl ether.
Procedure:
-
Dissolve the substrate (1.0 mmol) bearing both MOM and 3-benzyloxybenzyl ethers in a suitable solvent such as methanol (10 mL).
-
Add a catalytic amount of a solid-supported acid, such as Amberlyst® 15, or a mild Lewis acid like magnesium bromide (MgBr₂) (1.2 equiv).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, filter off the solid acid catalyst or quench the Lewis acid with saturated aqueous sodium bicarbonate solution.
-
If a quench is performed, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product via flash column chromatography.
Protocol 3: Selective Deprotection of an Acetate Ester
Objective: To hydrolyze an acetate ester under basic conditions without affecting the 3-benzyloxybenzyl ether.
Procedure:
-
Dissolve the acetate-protected substrate (1.0 mmol) in a mixture of THF and water (e.g., 4:1, 10 mL).
-
Add lithium hydroxide (LiOH) (1.5 mmol) and stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with 1 M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Protocol 4: Deprotection of the 3-Benzyloxybenzyl Ether
Objective: To cleave the 3-benzyloxybenzyl ether via catalytic hydrogenolysis.
Procedure:
-
Dissolve the 3-benzyloxybenzyl-protected alcohol (1.0 mmol) in methanol (20 mL).
-
Carefully add 10% Palladium on carbon (Pd/C) (10 mol% by weight).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Visualizing Synthetic Strategy: Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflow for selecting a deprotection strategy and the orthogonal relationship between the 3-benzyloxybenzyl ether and other protecting groups.
Caption: Decision workflow for selective deprotection.
Caption: Orthogonal stability of the 3-BnOBn ether.
References
Safety Operating Guide
Safe Disposal of 3-Benzyloxybenzyl Alcohol: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 3-Benzyloxybenzyl alcohol, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Summary of Key Safety and Disposal Information
For quick reference, the following table summarizes the essential safety and disposal information for this compound. It is important to note that while some suppliers classify this chemical as non-hazardous, others indicate it can cause serious eye irritation.[1][2] Therefore, it is prudent to handle it with appropriate care.
| Parameter | Information | Citations |
| Primary Disposal Route | Entrust disposal to a licensed waste disposal company. | [1] |
| Hazard Classification | Causes serious eye irritation (H319). Not classified as a hazardous substance by all suppliers. | [1][2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, and eye/face protection. | [2] |
| Spill Containment | Pick up and arrange disposal without creating dust. Prevent product from entering drains. | [1] |
| Environmental Precautions | Prevent entry into drains, surface water, and groundwater. | [1][3] |
| Incompatible Materials | Information not available. As a general precaution, avoid strong oxidizing agents. |
Experimental Protocol: Step-by-Step Disposal Procedure
A systematic approach is essential for the safe disposal of this compound. The following workflow outlines the decision-making process and necessary actions from waste generation to final disposal.
Waste Identification and Collection
-
Pure this compound and Solutions: Collect any unused or waste this compound, whether in its pure solid form or dissolved in a solvent, in a designated, chemically compatible, and sealable waste container. If the substance is in a solution, the entire solution must be treated as chemical waste.
-
Contaminated Materials: Any items that have come into contact with this compound, such as absorbent pads, personal protective equipment (PPE), and labware (e.g., weighing boats, contaminated glassware), are considered contaminated and must be disposed of as chemical waste.[4]
Labeling
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. Indicate the approximate quantities. Ensure the label is legible and securely attached to the container.
Interim Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
Keep containers tightly closed when not in use.
Final Disposal
-
Do not pour this compound waste down the drain. [4]
-
Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5]
-
Always adhere to your institution's specific guidelines and local and national regulations for chemical waste disposal.[1]
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: If a significant amount is spilled, especially in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: For solid spills, carefully pick up the material to avoid creating dust.[1] For liquid spills, use an inert absorbent material like sand or diatomaceous earth to soak up the spill.
-
Collection: Carefully collect the absorbed material and place it into a sealed and appropriately labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly. Collect all cleaning materials for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
